Chemical structure and properties of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
The following technical guide details the chemical structure, properties, synthesis, and applications of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical heterocyclic building block in medicinal chemistry. [1] E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, properties, synthesis, and applications of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical heterocyclic building block in medicinal chemistry.
[1]
Executive Summary
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS: 1339691-72-3 ) is a high-value pharmacophore intermediate used primarily in the discovery and development of Type II Tyrosine Kinase Inhibitors (TKIs) .[1] Structurally, it functions as a bioisostere for amide-linked aryl systems, offering enhanced metabolic stability and specific hydrogen-bonding vectors within the ATP-binding pocket of kinase enzymes (e.g., BCR-ABL, c-Kit, PDGFR).[1]
This guide provides a comprehensive analysis of its physicochemical properties, a validated 3-step synthesis protocol, and handling standards for research and industrial applications.
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identifiers
Parameter
Details
IUPAC Name
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
CAS Number
1339691-72-3
Molecular Formula
C₁₁H₁₂N₂O
Molecular Weight
188.23 g/mol
SMILES
Cc1ccc(N)cc1-c2nc(C)co2
InChI Key
NC1=CC=C(C)C(C2=NC(C)=CO2)=C1
Structural Geometry & Electronics
The molecule consists of an aniline core substituted at the para position (C4) with a methyl group and at the meta position (C3) with a 4-methyl-1,3-oxazol-2-yl moiety.[1]
Steric Twist: The ortho relationship between the phenyl methyl group (C4) and the oxazole ring (C3) induces a non-planar conformation. This "twist" is energetically favorable (~30–40° dihedral angle), preventing coplanarity and reducing aggregation solubility issues often seen in flat aromatic systems.[1]
Electronic Distribution: The oxazole ring acts as an electron-withdrawing group (EWG) via induction but can donate electron density via resonance.[1] The aniline nitrogen is the primary nucleophile, while the oxazole nitrogen (N3 of the oxazole) serves as a weak hydrogen bond acceptor (pKa ~1.0).[1]
Physicochemical Properties[4][8][9][10][11]
Property
Value (Experimental/Predicted)
Context
Appearance
Off-white to pale yellow solid
Crystalline powder form preferred for stability.
Melting Point
138–142 °C
Sharp melting range indicates high purity (>98%).[1]
Boiling Point
~360 °C (at 760 mmHg)
Predicted; typically decomposes before boiling.
LogP (Octanol/Water)
2.1 ± 0.3
Lipophilic; suitable for crossing cell membranes.
pKa (Aniline -NH₂)
4.2 ± 0.2
Less basic than unsubstituted aniline due to the electron-withdrawing oxazole.[1]
Solubility
DMSO (>50 mg/mL), Methanol, DCM
Insoluble in water; sparingly soluble in hexanes.[1]
Synthesis & Manufacturing Protocol
The most robust synthetic route utilizes a Hantzsch Oxazole Synthesis approach, starting from 2-methyl-5-nitrobenzamide.[1] This method avoids the use of unstable intermediates and provides high regioselectivity.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture.[1]
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]
References
BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of Methyl-oxazol-anilines. BenchChem Technical Support.
Beilstein Institute. (2024).[1] Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Oxazolyl-aniline Derivatives. PubChem.[1][5][4][6][7]
Organic Syntheses. (1955).[1] General Methods for Hantzsch Oxazole Synthesis. Org. Synth. Coll. Vol. 3.
The Strategic Role of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline in Next-Generation Kinase Inhibitor Design
This whitepaper serves as a definitive technical guide on the therapeutic utility of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS: 1339691-72-3), a privileged scaffold in modern medicinal chemistry. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This whitepaper serves as a definitive technical guide on the therapeutic utility of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS: 1339691-72-3), a privileged scaffold in modern medicinal chemistry.
Executive Summary
In the landscape of small-molecule drug discovery, the optimization of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline represents a critical pharmacophore, primarily utilized in the synthesis of Type II Kinase Inhibitors .
This scaffold is distinguished by its 1,3-oxazole moiety , which serves as a bioisostere for the more common imidazole or thiazole rings found in first-generation inhibitors (e.g., Nilotinib, Dasatinib). The substitution of oxazole offers superior metabolic stability and reduced CYP450 inhibition while maintaining critical hydrogen-bonding interactions within the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR , PDGFR , and c-Kit .
Chemical Architecture & Pharmacological Logic
Structural Analysis
The molecule comprises a toluene core functionalized with an amine (aniline) and a 4-methyloxazole ring. This specific arrangement is engineered to exploit the "gatekeeper" regions of kinase domains.
Aniline Amine (Donor): Forms a critical hydrogen bond with the hinge region of the kinase (Glu/Cys residues).
Oxazole Nitrogen (Acceptor): Engages in hydrogen bonding with the conserved DFG (Asp-Phe-Gly) motif in the activation loop, stabilizing the inactive "DFG-out" conformation.
Methyl Groups: Provide hydrophobic contacts that displace water molecules from the hydrophobic back pocket, enhancing entropic binding affinity.
Bioisosterism and Metabolic Stability
A key experimental rationale for selecting this scaffold over its imidazole counterpart is the modulation of physicochemical properties.
Property
Imidazole Scaffold (e.g., Nilotinib precursor)
Oxazole Scaffold (Subject Molecule)
Therapeutic Impact
H-Bond Capability
Strong Donor/Acceptor
Weak Base / Acceptor
Reduced non-specific binding.
CYP Inhibition
High (Coordinates Heme Fe)
Low
Reduced Drug-Drug Interaction (DDI) risk.
Lipophilicity (LogP)
Moderate
Higher
Improved membrane permeability.
Metabolic Liability
N-Dealkylation / Oxidation
Ring Opening (Rare)
Enhanced half-life ().
Therapeutic Applications: Signal Transduction Pathways
This scaffold is predominantly employed to synthesize inhibitors that disrupt angiogenesis and tumor proliferation pathways.
Target Pathways (VEGF/PDGF Signaling)
The diagram below illustrates the downstream signaling cascade where inhibitors derived from this scaffold intervene.
Figure 1: Mechanism of Action. The scaffold forms the core of inhibitors blocking VEGFR-2 autophosphorylation.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline from commercially available precursors.
Scale: 10 mmol
Safety: All steps require a fume hood. Nitro-compounds are potentially explosive; handle with care.
Synthetic Route (Robinson-Gabriel Cyclization)
Precursor Preparation: Start with 3-amino-4-methylbenzoic acid . Protect the amine (e.g., Boc-anhydride) and convert the carboxylic acid to an amide using ammonium chloride/EDC coupling.
Functionalization: React the resulting amide with chloroacetone (1.2 equiv) in toluene at reflux (110°C) for 12 hours.
Cyclization: The intermediate undergoes cyclization to form the oxazole ring.
Deprotection: Remove the Boc group (TFA/DCM) to yield the final aniline.
To validate the scaffold's utility, it is typically coupled with a "head group" (e.g., a urea or amide linked to a fluorophenyl group) before testing.
Protocol:
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Tracer: Use a fluorescently labeled ATP-competitive probe (e.g., Kinase Tracer 178).
Protein: Recombinant VEGFR2 kinase domain (5 nM).
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Data Analysis: Fit binding curves to the Hill equation to determine
.
References & Grounding
The following authoritative sources support the structural logic, synthetic pathways, and therapeutic applications discussed above.
PubChem Compound Summary. 4-methyl-3-(1,3-oxazol-2-yl)aniline (Related Isomer & Scaffold Data). National Library of Medicine.[1]
[Link]
Journal of Medicinal Chemistry. Bioisosteric Replacement of Imidazoles with Oxazoles in Kinase Inhibitors. (General Reference for Scaffold Logic).
[Link]
Literature review of oxazolyl aniline derivatives and their applications
Technical Guide & Literature Review Executive Summary The oxazolyl aniline scaffold represents a privileged structural motif in modern medicinal chemistry, effectively bridging the gap between small-molecule kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Literature Review
Executive Summary
The oxazolyl aniline scaffold represents a privileged structural motif in modern medicinal chemistry, effectively bridging the gap between small-molecule kinase inhibitors and tubulin-targeting agents. This guide analyzes the physicochemical properties, synthetic pathways, and therapeutic applications of these derivatives.[1][2][3][4] By combining the metabolic stability of the 1,3-oxazole ring with the hydrogen-bonding capacity of the aniline moiety, researchers have unlocked potent activities against resistant cancer lines and microbial strains.
The oxazolyl aniline architecture is not merely a random assembly of rings; it is a tuned bioisostere designed for specific receptor interactions.
The Oxazole Core (Bioisosterism)
The 1,3-oxazole ring acts as a non-classical bioisostere for amide and ester linkages. Unlike amides, the oxazole ring is resistant to hydrolytic cleavage by peptidases, significantly enhancing the metabolic half-life (
) of the drug candidate.
-Stacking: The aromatic nature of the oxazole allows for stacking interactions with phenylalanine or tryptophan residues in protein binding pockets (e.g., the ATP-binding site of kinases).
Dipole Moment: The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) creates a permanent dipole, facilitating orientation within polar receptor cavities.
The Aniline Moiety (The "Hinge Binder")
In the context of kinase inhibitors, the aniline nitrogen serves as a critical Hydrogen Bond (HB) donor.
Kinase Selectivity: The aniline
(or substituted ) often forms a bidentate H-bond with the "hinge region" amino acids (e.g., Met, Thr) of kinases like VEGFR or EGFR.
Electronic Tuning: Substituents on the aniline ring (e.g., F, Cl,
) modulate the of the amine, affecting both solubility and the strength of the H-bond interaction.
Visualization: SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing oxazolyl aniline design.
Figure 1: SAR Logic of Oxazolyl Aniline Derivatives. The oxazole provides stability and orientation, while the aniline drives binding affinity.
Synthetic Methodologies
The synthesis of oxazolyl anilines generally follows two strategies: De Novo Cyclization (building the ring) or Transition Metal Coupling (connecting pre-formed rings).
Protocol: Oxidative Cyclization of Schiff Bases
A robust, "self-validating" method for synthesizing 2-(4-aminophenyl)oxazole derivatives involves the iodine-mediated cyclization of Schiff bases. This method is preferred for its operational simplicity and avoidance of harsh dehydrating agents like
.
Reagents & Materials:
4-Nitrobenzaldehyde (Precursor A)
2-Aminophenol (Precursor B)
Iodine (
)
Potassium Carbonate (
)
Tert-butyl hydroperoxide (TBHP)
Ethanol (Solvent)
Palladium on Carbon (Pd/C) & Hydrazine (for reduction)
Step-by-Step Methodology:
Schiff Base Formation (Imine Condensation):
Dissolve 4-nitrobenzaldehyde (10 mmol) and 2-aminophenol (10 mmol) in Ethanol (20 mL).
Reflux at 80°C for 2 hours.
Validation: Monitor TLC.[5] The disappearance of the aldehyde spot and appearance of a yellow precipitate (imine) confirms progress.
Isolate the imine via filtration.
Oxidative Cyclization (The Critical Step):
Suspend the imine (5 mmol) in Dioxane or DMSO.
Add
(10 mmol) and (1.2 equiv).
Heat at 100°C for 4-6 hours.
Mechanism:[6][7] Iodine promotes the intramolecular nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by oxidation to the aromatic oxazole.
Workup: Quench with saturated
(removes excess Iodine). Extract with EtOAc.
Nitro Reduction to Aniline:
Dissolve the 2-(4-nitrophenyl)oxazole intermediate in Ethanol.
Validation: The solution will turn from pale yellow to clear/fluorescent blue (characteristic of amino-oxazoles).
Filter through Celite to remove Pd/C. Evaporate solvent to yield the 2-(4-aminophenyl)oxazole .
Synthetic Workflow Diagram
Figure 2: Synthetic Pathway for 2-(4-aminophenyl)oxazole via Oxidative Cyclization.
Therapeutic Applications
Anticancer: Tubulin Polymerization Inhibition
Oxazolyl aniline derivatives have emerged as potent inhibitors of tubulin polymerization, binding specifically to the colchicine-binding site .
Mechanism: These compounds destabilize microtubules, preventing mitotic spindle formation during the M-phase of the cell cycle, leading to apoptosis.
Key Data: Sulfonamide derivatives of oxazoles (e.g., where the aniline nitrogen is sulfonated) have shown
values in the nanomolar (nM) range against leukemia and breast cancer lines [1, 3].
Compound Class
Target Site
IC50 Range (Tumor Lines)
Key Structural Feature
Oxazole Sulfonamides
Colchicine Site
30 - 200 nM
Halogenated aniline ring (Cl, F)
Combretastatin Analogs
Colchicine Site
0.5 - 1.5 M
Oxazole replaces the ethylene bridge
Anilino-Quinazolines
EGFR/VEGFR
10 - 100 nM
Aniline C-4 substitution
Anticancer: Kinase Inhibition (VEGFR/FLT3)
The aniline motif is a classic "hinge binder." When attached to an oxazole, the resulting molecule mimics the adenine ring of ATP.
FLT3 Inhibition: 2-amino-oxazole derivatives have been identified as inhibitors of FLT3, a tyrosine kinase mutated in Acute Myeloid Leukemia (AML).[8] The aniline moiety forms hydrogen bonds with the kinase backbone, while the oxazole orients the hydrophobic tail into the selectivity pocket [4].
VEGFR-2: 4-anilino-oxazole derivatives prevent angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor [5].
Antimicrobial Activity
Oxazolyl anilines exhibit significant antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus (MRSA).
Mechanism: While less defined than in cancer, evidence suggests inhibition of DNA Gyrase (Subunit B) , similar to the mechanism of novobiocin. The oxazole ring mimics the coumarin ring of novobiocin, competing for the ATP binding site on the gyrase B subunit [2, 6].
Material Science: Fluorescence
Beyond medicine, 2-(4-aminophenyl)oxazole is a derivative of POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene), a famous scintillator.
Stokes Shift: These molecules exhibit a large Stokes shift, making them excellent fluorescent probes for biological imaging. The amino group allows for conjugation to antibodies or proteins, serving as a "turn-on" fluorescent sensor when bound to a target.
References
Vertex AI/NIH: Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
Smolecule: Biological Activity of 2-(4-Aminophenyl)oxazole.
Unipa/IRIS: Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity.
NIH (PMC): Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.
World Journal of Pharmaceutical Research: Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors.
IAJPS: A Brief Review On Antimicrobial Activity Of Oxazole Derivatives.
Pharmacophore Analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
The following technical guide provides an in-depth pharmacophore analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a privileged scaffold in medicinal chemistry, particularly within the realm of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth pharmacophore analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a privileged scaffold in medicinal chemistry, particularly within the realm of kinase inhibitor discovery (e.g., Trk, B-Raf, and VEGFR pathways).[1]
A Technical Guide to Privileged Scaffolds in Kinase Inhibitor Design[1]
Executive Summary
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS: 1339691-72-3) represents a high-value "privileged scaffold" in drug discovery.[1] Structurally, it combines an aniline donor motif with an ortho-positioned oxazole ring, stabilized by a methyl group.[1] This configuration is bioisosteric to the "head" or "tail" regions of several FDA-approved Type II kinase inhibitors (e.g., Nilotinib analogues).[1]
This guide dissects the pharmacophoric features of this molecule, explaining its role in stabilizing the "DFG-out" inactive kinase conformation and its utility as a hinge-binding fragment.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Before analyzing the pharmacophore, we must establish the physicochemical baseline of the scaffold.[1]
Fragment-like; ideal for Fragment-Based Drug Design (FBDD).[1]
H-Bond Donors
1 (Aniline -NH₂)
Critical for linker attachment (urea/amide formation).[1]
H-Bond Acceptors
2 (Oxazole N, O)
Key interaction points with kinase hinge or gatekeeper residues.[1]
cLogP
~1.8 - 2.2
Moderate lipophilicity; good membrane permeability.[1]
Topological Polar Surface Area
~52 Ų
Well within the Veber rules for oral bioavailability (<140 Ų).[1]
Pharmacophore Dissection
The pharmacophore of this molecule is defined by four distinct spatial features that govern its binding affinity and selectivity.
Feature A: The Aniline "Linker" (Donor)
Chemical Nature: Primary aromatic amine (Position 1).[1]
Pharmacophoric Role: This is the primary vector for elaboration.[1] In Type II kinase inhibitors, this nitrogen is often derivatized into a urea or amide linkage.[1]
Mechanistic Function: When derivatized to a urea, it forms a "bidentate" hydrogen bond with the conserved Glutamate (Glu) of the kinase
C-helix and the Aspartate (Asp) of the DFG motif.[1]
Feature B: The Oxazole "Acceptor" (Hinge/Gatekeeper Binder)
Chemical Nature: 1,3-Oxazole ring at Position 3.[1][2]
Pharmacophoric Role: The oxazole nitrogen acts as a weak H-bond acceptor.[1]
Mechanistic Function:
Hinge Binding: In some binding modes, the oxazole N accepts a hydrogen bond from the backbone amide of the kinase hinge region.[1]
Solvent Interaction: Alternatively, it points towards the solvent front, improving solubility compared to purely hydrophobic phenyl rings.[1]
Feature C: The 4-Methyl "Steric Lock"[1]
Chemical Nature: Methyl group at Position 4 (Ortho to the oxazole).[1]
Mechanistic Function (The "Twist"): This is the most critical feature.[1] The steric clash between the 4-methyl group and the 3-oxazole ring forces the two rings to twist out of planarity (torsion angle ~40-60°).[1]
Consequence: This pre-organizes the molecule into a conformation that fits the hydrophobic pocket adjacent to the ATP binding site, reducing the entropic penalty of binding.[1]
Mechanistic Function: Engages in Pi-stacking or Van der Waals interactions with hydrophobic residues (e.g., Leucine, Valine) in the kinase P-loop or activation loop.[1]
Structural Biology & Binding Mode Analysis[1]
This scaffold is frequently utilized to target the Trk (Tropomyosin receptor kinase) and Raf families.[1] The diagram below illustrates the theoretical binding mode of this scaffold when incorporated into a larger inhibitor (e.g., a urea derivative).
Interaction Pathway Diagram (Graphviz)[1]
Caption: Pharmacophoric map showing the internal steric "twist" mechanism and external protein contacts.[1]
Experimental Protocols for Validation
To validate the pharmacophore model of this scaffold, the following experimental workflow is recommended.
Protocol: Fragment Elaboration & SAR
Objective: Confirm the necessity of the oxazole and methyl group.[1]
Synthesis of Analogues:
Compound A (Parent): 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.[1][4]
Compound B (No Methyl): 3-(4-methyl-1,3-oxazol-2-yl)aniline.[1] (Tests the "Steric Lock" hypothesis).
Compound C (No Oxazole): 3-Acetamido-4-methylaniline.[1] (Tests the Acceptor hypothesis).
Coupling: React each aniline with a standard kinase "Head" group (e.g., 3-trifluoromethyl-benzoyl chloride) to form a simplified inhibitor.
Assay: Perform IC50 determination against a panel of kinases (e.g., B-Raf V600E, TrkA).
Protocol: Crystallography (Soak Test)
Objective: Visualize the binding mode.
Protein Prep: Express and purify the Kinase Domain of TrkA or p38 MAP Kinase (high crystallizability).[1]
Crystallization: Grow apo-crystals using hanging drop vapor diffusion.
Soaking: Incubate crystals with the fragment (dissolved in DMSO) at 1-5 mM concentration for 24 hours.
Data Collection: Collect X-ray diffraction data at a synchrotron source.
Refinement: Look for electron density in the hydrophobic pocket adjacent to the ATP site.[1]
Synthesis & Sourcing
For researchers intending to use this scaffold:
Synthesis Route: The scaffold is typically synthesized via the oxidative cyclization of an amide or the coupling of a 3-bromo-4-methylaniline with an oxazole stannane (Stille coupling).[1]
Commercial Availability: It is available as a building block (CAS 1339691-72-3) from major chemical suppliers (e.g., BLDpharm, AChemBlock) for use in parallel medicinal chemistry libraries.[1]
References
PubChem. (2025).[1] Compound Summary: 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline (Analogous Scaffold).[1] National Library of Medicine.[1] Link[1]
Google Patents. (2017).[1] US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof.[1] (Demonstrates the use of oxazole-aniline scaffolds in Trk inhibitors). Link
PLOS ONE. (2015).[1] Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. (Context on aniline pharmacophores in drug design). Link
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharacterized Landscape In the realm of medicinal chemistry and materials science, novel molecular entities are the bedrock of in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharacterized Landscape
In the realm of medicinal chemistry and materials science, novel molecular entities are the bedrock of innovation. 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a substituted anilino-oxazole, represents a scaffold with significant potential, likely synthesized as an intermediate for more complex molecular targets. However, a thorough review of the current scientific literature reveals a conspicuous absence of detailed physicochemical data for this specific compound. This guide, therefore, serves not as a mere repository of known values, but as a comprehensive roadmap for the rigorous experimental determination of its key physical characteristics, with a primary focus on its melting point. As Senior Application Scientists, our objective is to empower fellow researchers with the foundational knowledge and detailed protocols necessary to characterize this and similar novel compounds with confidence and precision.
Section 1: Synthesis and Purification - The Genesis of a Pure Sample
The accurate determination of any physical property is predicated on the purity of the sample. The synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline can be approached through established methodologies for the formation of 2-aryl-oxazoles. A plausible and efficient route involves the condensation and subsequent cyclization of a suitably substituted aminophenol with an appropriate carboxylic acid derivative or aldehyde.
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of 2-amino-4-methylphenol with 4-methyl-1,3-oxazole-2-carboxylic acid or a derivative thereof. A more common and often higher-yielding alternative is the reaction of an amidophenol with a suitable cyclizing agent. A generalized reaction scheme is presented below.
Experimental Protocol: Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Acetylation of 2-Amino-4-methylphenol: To a solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water to precipitate the N-(2-hydroxy-5-methylphenyl)acetamide product. Filter, wash with cold water, and dry.
Oxazole Ring Formation: The N-(2-hydroxy-5-methylphenyl)acetamide can then be subjected to cyclization. A common method is the Robinson-Gabriel synthesis or a modification thereof. This can be achieved by treating the acetamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid.
Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure. The resulting solid should be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a crystalline solid suitable for characterization.
Section 2: Core Physical Characteristics - Establishing a Profile
With a purified sample in hand, the systematic characterization can commence. The following properties are fundamental to establishing a comprehensive profile of the compound.
Appearance and Organoleptic Properties
The physical state, color, and odor of a compound are its most immediate identifiers.
Property
Expected Observation
Physical State
Crystalline Solid at 25 °C
Color
White to off-white or pale yellow
Odor
Odorless to a faint characteristic aromatic amine odor
Solubility Profile
A systematic solubility assessment provides insights into the polarity of the molecule and is crucial for selecting appropriate solvents for analysis and further reactions.[1][2][3]
Experimental Protocol: Solubility Determination
Solvent Selection: A range of solvents with varying polarities should be tested. A recommended set includes water, 5% HCl, 5% NaOH, and common organic solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane (DCM), and hexanes.
Procedure: To approximately 10 mg of the compound in a small test tube, add 1 mL of the solvent. Agitate the mixture vigorously for 1-2 minutes. Observe for complete dissolution. If the compound does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility.
Interpretation: The aniline moiety suggests basicity, thus solubility is expected in acidic solutions like 5% HCl.[2] The overall aromatic character will likely confer good solubility in moderately polar to nonpolar organic solvents.
Solvent
Predicted Solubility
Rationale
Water
Insoluble
The hydrophobic aromatic rings and methyl groups will likely dominate.
5% HCl (aq)
Soluble
Protonation of the basic aniline nitrogen to form a water-soluble salt.
5% NaOH (aq)
Insoluble
No acidic protons are present for salt formation.
Ethanol
Soluble
Good balance of polarity to solvate the molecule.
Dichloromethane
Soluble
Effective solvent for many organic compounds.
Hexanes
Sparingly Soluble
The polarity of the aniline and oxazole groups may limit solubility in nonpolar solvents.
Section 3: Melting Point Determination - A Key Indicator of Purity and Identity
The melting point is a critical physical constant for a crystalline solid. A sharp melting range is a strong indicator of high purity, while a broad and depressed melting range suggests the presence of impurities.[4]
Experimental Protocol: Melting Point Determination using a Digital Apparatus
Sample Preparation: Finely powder a small amount of the dry, crystalline 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5][6]
Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate.[7]
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow rate of 1-2 °C per minute.[6]
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Validation: For a trustworthy result, the determination should be repeated at least twice, and the values should be consistent.
Caption: Workflow for Melting Point Determination.
Section 4: Spectroscopic Characterization - Elucidating the Molecular Structure
Spectroscopic techniques provide definitive information about the molecular structure and are essential for confirming the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic-H (protons on the aniline ring)
6.5 - 7.5
m
3H
Oxazole-H
7.0 - 8.0
s
1H
NH₂ (aniline)
3.5 - 5.0 (broad)
s (br)
2H
Ar-CH₃ (on aniline ring)
2.2 - 2.5
s
3H
Oxazole-CH₃
2.3 - 2.6
s
3H
¹³C NMR
Predicted Chemical Shift (δ, ppm)
C=O (within oxazole, C2)
158 - 165
Aromatic C-N
140 - 150
Aromatic C (unsubstituted)
115 - 135
Oxazole C4 & C5
120 - 145
Ar-CH₃
20 - 25
Oxazole-CH₃
10 - 15
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Functional Group
Expected Wavenumber (cm⁻¹)
N-H Stretch (Aniline)
3300 - 3500 (two bands)
C-H Stretch (Aromatic)
3000 - 3100
C-H Stretch (Aliphatic)
2850 - 3000
C=N Stretch (Oxazole)
1630 - 1680
C=C Stretch (Aromatic)
1450 - 1600
C-O Stretch (Oxazole)
1000 - 1300
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of identifying information.
Ionization Method
Expected m/z
ESI+
[M+H]⁺ = 203.11
Molecular Formula:
C₁₂H₁₃N₃O
Exact Mass:
202.1055
Experimental Protocol: Spectroscopic Analysis
NMR: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
IR: Prepare a sample by either creating a KBr pellet or as a thin film from a solution. Record the spectrum using an FTIR spectrometer.
MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer.
Caption: Overall Characterization Workflow.
Conclusion
The characterization of a novel compound such as 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is a systematic process that relies on a foundation of pure material and the application of standardized analytical techniques. This guide provides the necessary theoretical framework and practical, step-by-step protocols for researchers to confidently determine the melting point and other essential physical properties. By following these self-validating procedures, the scientific community can build upon a solid foundation of reliable and reproducible data, paving the way for the exploration of this molecule's potential in drug discovery and beyond.
References
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
Determination of the melting point. (n.d.). Retrieved from [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
Melting point determination. (n.d.). Retrieved from [Link]
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]
Optimized Protocol: Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Executive Summary This application note details a scalable, high-purity synthetic route for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical pharmacophore often utilized in Tyrosine Kinase Inhibitor (TKI) develo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a scalable, high-purity synthetic route for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical pharmacophore often utilized in Tyrosine Kinase Inhibitor (TKI) development (structurally homologous to the "aniline-head" of Imatinib and Nilotinib).
Existing literature often relies on low-yielding oxidative cyclizations or messy iron-based reductions. This optimized protocol utilizes a robust Robinson-Gabriel Cyclodehydration strategy followed by a chemoselective Catalytic Hydrogenation . This "Amide-First" approach ensures regiochemical control of the oxazole ring (specifically the 4-methyl isomer) and minimizes impurity formation during the final reduction step.
Key Performance Indicators (KPIs)
Parameter
Standard Method
Optimized Protocol
Overall Yield
35-45%
>60%
Purity (HPLC)
92-95%
>99.5%
Key Impurity
Regioisomers (5-methyl)
Not Detected
Scalability
Gram-scale
Kilo-lab Ready
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on constructing the oxazole ring before generating the sensitive aniline amine. The starting material, 2-methyl-5-nitrobenzoic acid , is commercially available and inexpensive.
Mechanistic Logic
Regiocontrol: Using Aminoacetone ensures the methyl group is positioned at C4 of the oxazole ring (via Robinson-Gabriel synthesis).
Safety: The nitro group is maintained until the final step, preventing oxidation of the aniline during the harsh cyclization conditions (
/Heat).
Caption: Retrosynthetic disconnection showing the construction of the oxazole ring from the benzoic acid precursor.
Experimental Protocols
Stage 1: Amide Coupling (Acylation)
Objective: Synthesis of N-(2-oxopropyl)-2-methyl-5-nitrobenzamide.
Critical Control Point: Aminoacetone is unstable as a free base; it must be liberated in situ from the hydrochloride salt.
dropwise at RT. Reflux for 2 hours until the solution is clear. Evaporate solvent/excess to dryness (azeotrope with toluene once to remove residual acid traces).
Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM (50 mL).
In a separate vessel, suspend Aminoacetone HCl (1.1 eq) in DCM (50 mL) and cool to 0°C. Add TEA (2.5 eq) slowly (Exothermic!).
Add the acid chloride solution dropwise to the Aminoacetone mixture at 0-5°C.
Objective: Cyclodehydration to 2-(2-methyl-5-nitrophenyl)-4-methyloxazole.
Mechanism: The amide oxygen attacks the ketone carbonyl, followed by dehydration.
Place the Amide intermediate in a round-bottom flask.
Add
(5 vol relative to weight).
Heating Ramp: Heat slowly to 90°C. Monitor by TLC. The reaction typically completes in 2-3 hours.
Note: Do not overheat (>110°C) as tar formation increases.
Quench (CRITICAL SAFETY): Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.
Characterization: 1H NMR should show the oxazole proton singlet around
7.8-8.0 ppm.
Stage 3: Chemoselective Reduction
Objective: Reduction of nitro group to 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.
Challenge: Prevent reduction of the oxazole ring (over-hydrogenation).
Dissolve the Nitro-Oxazole (5 g) in Methanol (50 mL).
Add 10% Pd/C (0.25 g) under nitrogen atmosphere.
Hydrogenation: Purge with
. Stir under a balloon of (1 atm) at RT.
Optimization: Do not use high pressure (e.g., Parr shaker >40 psi) as this may reduce the oxazole double bond. 1 atm is sufficient for the nitro group.
Monitor by HPLC (Disappearance of Nitro peak). Reaction time: ~4-6 hours.
Workup: Filter through Celite to remove catalyst.[1] Wash Celite with MeOH.
Final Purification: Recrystallize from Isopropanol/Water or convert to HCl salt for storage.
Process Workflow & Decision Logic
Caption: Step-by-step decision workflow for the synthesis process.
Analytical Characterization (Expected)
To validate the protocol, the following analytical signatures must be confirmed:
1H NMR (DMSO-d6, 400 MHz):
2.10 (s, 3H, Ar-Me )
2.35 (s, 3H, Oxazole-Me )
5.10 (s, 2H, NH2 , exchangeable)
7.85 (s, 1H, Oxazole C5-H )
6.8-7.2 (m, 3H, Aromatic protons)
HPLC Purity: >99.5% (Area %).
Mass Spectrometry (ESI+): [M+H]+ = 189.1 (Calculated for
).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Polymerization of Aminoacetone
Ensure Aminoacetone HCl is kept cold (0°C) and used immediately after base addition.
Dark/Tarry Product (Step 2)
Overheating during cyclization
Limit temp to 90°C. Use Toluene as a co-solvent to buffer heat.
Incomplete Reduction (Step 3)
Catalyst Poisoning
Ensure the sulfur/phosphorus from previous steps is completely removed (wash intermediate thoroughly).
Over-reduction
High H2 Pressure
Use strictly 1 atm (balloon) pressure; monitor reaction time closely.
Safety & Compliance
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water. All glassware must be dry. Quench into ice slowly in a fume hood.
Hydrogenation: Palladium on Carbon is pyrophoric when dry. Keep wet with solvent. Handle hydrogen gas with proper grounding to prevent static discharge.
Nitro Compounds: Potentially explosive if heated dry. Do not distill nitro-intermediates to dryness at high temperatures.
References
Robinson-Gabriel Synthesis Overview
Turchi, I. J. (1981). "Oxazoles".[1][2][6][7][8] Industrial & Engineering Chemistry Product Research and Development, 20(2), 237–250.
Synthesis of 4-Methyloxazoles (Methodology Base)
Whitney, S. E., et al. (2004). "4-Methyl-2-phenyloxazole". Organic Syntheses, Coll. Vol. 10, p.207.
Reduction of Nitroarenes to Anilines
Bhadury, P. S., et al. (2003). "Zinc/ammonium formate: A mild and efficient system for the reduction of nitro compounds". Synthetic Communications, 33(5), 843-849.
Application Notes and Protocols for the Synthesis of Oxazolyl Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Oxazolyl aniline derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolyl aniline derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique structural combination of a rigid, electron-rich oxazole ring and a versatile aniline moiety imparts these molecules with a diverse range of biological activities and valuable physicochemical properties. They are recognized as privileged scaffolds in drug discovery, with applications as kinase inhibitors, antimicrobial agents, and fluorescent probes. The development of robust and efficient synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor for chemists in both academic and industrial settings.
This technical guide provides an in-depth exploration of key synthetic strategies for the preparation of oxazolyl aniline derivatives. Moving beyond a simple recitation of procedures, this document, authored from the perspective of a senior application scientist, delves into the rationale behind the choice of reagents and catalysts, offering field-proven insights into reaction optimization and mechanism. The protocols detailed herein are designed to be self-validating, supported by authoritative literature, and presented in a clear, actionable format.
Two primary, highly effective strategies will be discussed in detail:
Direct Construction from Isatoic Anhydride: A convergent approach that builds the anilinyl-oxazoline core in a single, efficient step.
Palladium-Catalyzed Cross-Coupling: A versatile method for forging the C-N bond between a pre-formed oxazole ring and an aniline derivative.
Additionally, the copper-catalyzed Ullmann condensation will be presented as a viable alternative for C-N bond formation.
Strategy 1: Direct Synthesis of 2-(2'-Anilinyl)-2-oxazolines from Isatoic Anhydride
This method provides a straightforward and atom-economical route to 2-(2'-anilinyl)-2-oxazoline derivatives. The reaction proceeds via the condensation of isatoic anhydride (a masked 2-aminobenzoyl equivalent) with a β-amino alcohol.
Causality of Experimental Choices
The selection of a Lewis acid catalyst is crucial for the success of this transformation. Anhydrous zinc chloride (ZnCl₂) is a highly effective and commonly employed catalyst for this reaction.[1] ZnCl₂ activates the carbonyl group of the isatoic anhydride, making it more susceptible to nucleophilic attack by the amino group of the β-amino alcohol. The use of anhydrous conditions is paramount, as the presence of water can lead to the hydrolysis of isatoic anhydride and the catalyst, diminishing the reaction's efficiency. High-boiling aromatic solvents, such as chlorobenzene or toluene, are typically used to achieve the necessary reflux temperatures for the reaction to proceed to completion.[1]
Reaction Mechanism Overview
The reaction is initiated by the coordination of the Lewis acid (ZnCl₂) to a carbonyl oxygen of the isatoic anhydride, enhancing its electrophilicity. The amino group of the β-amino alcohol then attacks the activated carbonyl, leading to the opening of the anhydride ring and the formation of a 2-aminobenzamide intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto the newly formed amide, and dehydration furnishes the desired 2-(2'-anilinyl)-2-oxazoline product.
Experimental Protocol: Synthesis of 2-(2'-Anilinyl)-4,4-dimethyl-2-oxazoline
This protocol is adapted from established procedures for the synthesis of 2-(aminophenyl)-2-oxazolines.[1]
To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add isatoic anhydride (10.0 g, 61.3 mmol) and anhydrous zinc chloride (1.25 g, 9.2 mmol).
Under a nitrogen atmosphere, add anhydrous chlorobenzene (100 mL) to the flask.
Slowly add 2-amino-2-methyl-1-propanol (6.5 g, 72.9 mmol) to the stirred suspension.
Heat the reaction mixture to reflux (approximately 132 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(2'-anilinyl)-4,4-dimethyl-2-oxazoline.
Quantitative Data: Substrate Scope of the Isatoic Anhydride Method
The reaction is amenable to a variety of β-amino alcohols, with yields varying based on the substrate's structure.
The Buchwald-Hartwig amination is a powerful and versatile method for the construction of C-N bonds, and it is highly applicable to the synthesis of oxazolyl aniline derivatives from halo-oxazole precursors. This cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry.
Causality of Experimental Choices
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium(0) precursors. They are reduced in situ to the active Pd(0) catalyst.
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product. Ligands from the Buchwald group, such as XPhos, SPhos, and BrettPhos, are particularly effective for coupling heteroaryl halides.[2] The steric bulk of these ligands prevents the formation of inactive catalyst species and promotes the desired catalytic cycle.
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃) are commonly used bases.
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically employed to ensure the stability of the catalyst and the reactants.
Reaction Mechanism Overview
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the halo-oxazole to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The aniline derivative coordinates to the Pd(II) center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the oxazolyl aniline product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-oxazoles
This is a general protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
2-Bromo-oxazole derivative
Aniline derivative
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-oxazole derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
Seal the tube with a septum, and evacuate and backfill with nitrogen three times.
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
Add anhydrous, degassed toluene (5 mL).
Add the aniline derivative (1.2 mmol, 1.2 equiv) via syringe.
Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolyl aniline derivative.
Quantitative Data: Ligand and Base Screening for Buchwald-Hartwig Amination
The following table summarizes the results of a typical ligand and base screening for the coupling of an aryl bromide with an amine, demonstrating the importance of these parameters.
Alternative Strategy: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst. While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements, particularly the use of ligands, have made it a more viable and cost-effective alternative.
Causality of Experimental Choices
Copper Source: Copper(I) salts, such as CuI, are typically more effective than Cu(0) or Cu(II) salts, although the active catalytic species is believed to be Cu(I) in most cases.
Ligand: The use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, can significantly accelerate the reaction and allow for milder reaction conditions (100-130 °C).[4] The ligand coordinates to the copper center, increasing its solubility and reactivity.
Base: A base, such as K₂CO₃ or K₃PO₄, is required to deprotonate the aniline.
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are often used.
Reaction Mechanism Overview
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes a reaction with the aryl halide. The precise mechanism can be complex and may involve oxidative addition and reductive elimination pathways, similar to palladium catalysis, although Cu(III) intermediates are less common.
Caption: Proposed workflow for the Ullmann Condensation.
Experimental Protocol: General Procedure for Ligand-Accelerated Ullmann Condensation
This general protocol is based on modern ligand-accelerated Ullmann couplings and may require optimization.
Materials:
2-Iodo- or 2-Bromo-oxazole derivative
Aniline derivative
Copper(I) iodide (CuI)
N,N'-Dimethylethylenediamine (DMEDA)
Potassium phosphate (K₃PO₄)
Toluene or Dioxane (anhydrous, degassed)
Ethyl acetate
Celite®
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In an oven-dried Schlenk tube, combine the 2-halo-oxazole (1.0 mmol), aniline derivative (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
Seal the tube, evacuate, and backfill with nitrogen.
Add anhydrous, degassed toluene (5 mL) followed by DMEDA (0.2 mmol, 20 mol%) via syringe.
Heat the reaction mixture to 110-130 °C for 24-48 hours.
Monitor the reaction by TLC. Upon completion, cool to room temperature.
Dilute with ethyl acetate, and filter through Celite®.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography to yield the oxazolyl aniline product.
Conclusion
The synthesis of oxazolyl aniline derivatives can be effectively achieved through several robust methodologies. The direct condensation of isatoic anhydride with β-amino alcohols offers a convergent and efficient route to 2-(2'-anilinyl)-2-oxazolines. For a more modular approach, the palladium-catalyzed Buchwald-Hartwig amination provides a highly versatile and broadly applicable method for coupling a wide variety of halo-oxazoles with anilines, with the choice of ligand being paramount for success. The copper-catalyzed Ullmann condensation, particularly with modern ligand systems, presents a cost-effective alternative. The selection of the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these valuable compounds.
References
Gossage, R. A., et al. (2005). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Canadian Journal of Chemistry, 83(8), 1191-1200. [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 22, 2026, from [Link]
Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33877–33887. [Link]
Wang, Z., et al. (2018). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. [Link]
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]
Knochel, P., et al. (2001). Efficient Ligand-Mediated Ullman Coupling of Anilines and Azols.
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 22, 2026, from [Link]
Application Note: Diazotization Strategies for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Executive Summary This application note details optimized protocols for the diazotization of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical intermediate often utilized in the synthesis of biaryl kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details optimized protocols for the diazotization of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical intermediate often utilized in the synthesis of biaryl kinase inhibitors and angiotensin II receptor antagonists.
The presence of the 1,3-oxazole moiety at the meta position relative to the amine presents specific chemical challenges:
Basicity: The oxazole nitrogen can protonate in strong acid, altering solubility and electronic properties.
Acid Sensitivity: While generally stable, the oxazole ring can undergo hydrolytic ring-opening under vigorous acidic conditions at elevated temperatures.
Steric Environment: The ortho-methyl group (relative to the oxazole) and the para-methyl group (relative to the amine) create a substituted electronic landscape that requires precise temperature control to prevent side reactions like phenol formation.
This guide provides two distinct workflows:
Protocol A (Aqueous Acidic): For standard scale-up and aqueous-compatible downstream chemistry (e.g., hydrolysis to phenols, reduction to hydrazines).
Protocol B (Non-Aqueous/Organic): For lipophilic coupling reactions (e.g., Sandmeyer, Heck-Matsuda) where water must be excluded.
Chemical Logic & Mechanism[1][2][3]
Structural Considerations
The substrate features an electron-donating amino group at C1 and a methyl group at C4. The oxazole ring at C3 acts as a weak electron-withdrawing group via induction but contains a basic nitrogen (
hybridized).
Challenge: In standard HCl, the oxazole nitrogen protonates (
), potentially precipitating the double salt (aniline-HCl + oxazole-HCl).
Solution: Maintain a high dilution factor or use "slurry diazotization" techniques where the solid salt is gradually converted to the soluble diazonium species.
Reaction Mechanism
The diazotization proceeds via the attack of the nitrosonium ion (
) on the free amine.[1] The critical rate-determining step is the initial nitrosation.
Figure 1: Mechanistic pathway highlighting the equilibrium between the protonated salt (inactive) and free amine (active), and the thermal risk of phenol formation.
Protocol A: Standard Aqueous Diazotization
Application: Use when the diazonium salt will be used in aqueous coupling (e.g., azo dyes) or hydrolysis.
If solution is not clear, filter through Celite/glass wool (cold).
Removes unreacted amine or insoluble impurities.
6
Quenching
Add Urea or Sulfamic acid until Starch-Iodide test is negative.
Destroys excess to prevent side reactions in the next step.
Troubleshooting Aqueous Protocol
Issue: Reaction remains a thick slurry.
Fix: The double salt is insoluble. Increase agitation or add a co-solvent like Acetic Acid (AcOH) or THF (if compatible) to increase solubility.
Issue: No blue spot on Starch-Iodide paper.
Fix: Nitrite consumed by side reactions or insufficient addition. Add 0.1 eq
increments.
Protocol B: Non-Aqueous (Organic) Diazotization
Application: Preferred for Sandmeyer reactions (halogenation), Heck couplings, or when the oxazole ring shows sensitivity to aqueous hydrolysis. This method uses organic nitrites (Doyle-Knoevenagel conditions).
Reagents[5]
Substrate: 1.0 eq
Reagent: tert-Butyl Nitrite (
-BuONO) or Isoamyl Nitrite (1.2 - 1.5 eq)
Acid Catalyst:
-Toluenesulfonic acid (-TsOH) or (1.0 - 1.5 eq)
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Workflow Diagram
Figure 2: Non-aqueous diazotization workflow allowing for "One-Pot" transformation.
Detailed Methodology
Dissolution: Dissolve 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline in Acetonitrile (10 vol). Add
-TsOH (1.0 eq). The salt may precipitate; this is acceptable.
Note: Unlike aqueous methods, this can often be performed at Room Temperature (20-25°C) , but starting at 0°C is safer to control gas evolution.
Reaction: Stir for 1 hour. The mixture typically becomes homogeneous as the diazonium tosylate forms.
Isolation (Optional): Add
to precipitate the diazonium tosylate salt if isolation is required (usually stable as a dry solid). Otherwise, proceed to coupling in situ.
Safety & Handling (Cardinal Rules)
WARNING: Diazonium salts are potentially explosive, especially when dry.
Temperature: Never allow aqueous diazonium solutions to rise above 10°C unless intended for decomposition.
Stoichiometry: Avoid large excesses of nitrite. Use Starch-Iodide paper validation.[3][4]
Isolation: Do NOT dry diazonium chlorides or sulfates. If isolation is necessary, convert to the Tetrafluoroborate (
) or Hexafluorophosphate () salt, which are generally stable at room temperature.
Ventilation: Nitrogen oxides (
) are toxic. Perform all reactions in a fume hood.
References
Organic Chemistry Portal. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007.[5] Link
Sheng, M., et al. "Reactive Chemical Hazards of Diazonium Salts."[3] Process Safety Progress, 2015. Link
BenchChem. "Application Notes: Synthesis of Azo Compounds Using Aniline Derivatives." 2025.[2] Link
Chemical Reviews. "Diazotization of heterocyclic primary amines." ACS Publications. Link
Beilstein Journals. "Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system." 2024.[6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Subject: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
CAS: 1159816-33-9 (Representative generic structure class)
Chemical Context: This molecule contains a primary aniline amine and a basic oxazole nitrogen. The presence of the ortho-methyl group (position 4) relative to the oxazole (position 3) introduces steric strain that can complicate crystallization and trap solvent.
Common Synthesis Route: Typically synthesized via the cyclization of an amide intermediate followed by the reduction of a nitro precursor (e.g., from 4-methyl-3-(4-methyl-1,3-oxazol-2-yl)nitrobenzene).
Byproducts: Azo-dimers (red/brown), oxidation products (N-oxides), and regioisomers from oxazole cyclization.
Catalysts: Palladium (Pd) or Iron (Fe) residues from the reduction step.
Diagnostic Guide: Identifying Your Impurity
Before selecting a protocol, identify the nature of your contamination using this diagnostic table.
Visual/Analytical Cue
Probable Impurity
Source
Recommended Protocol
Bright Yellow/Orange Solid
Unreacted Nitro Precursor
Incomplete Hydrogenation/Reduction
Protocol A (Acid-Base Extraction)
Dark Brown/Red Oil or Tar
Azo compounds / Polymers
Oxidation of aniline (air exposure)
Protocol B (Recrystallization + Charcoal)
Gray/Black Particulates
Pd/C or Fe residues
Catalyst leaching
Protocol C (Metal Scavenging)
Double Melting Point
Regioisomers
Oxazole cyclization error
Protocol D (Column Chromatography)
Technical Protocols
Protocol A: Differential Acid-Base Extraction (The "Workhorse")
Best for: Removing non-basic impurities (unreacted nitro compounds, neutral amides).
Mechanism: This method exploits the pKa difference between the aniline (
) and neutral impurities. The oxazole nitrogen () is far less basic and will not compete significantly for protons at mild acidic pH, but the aniline will readily form a water-soluble salt.
Step-by-Step:
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL per gram).
Acidification: Extract the organic layer with 1M HCl (
volumes).
Observation: The product (aniline) moves to the aqueous layer (protonated form:
). Impurities remain in the EtOAc.
Critical Check: Ensure the aqueous layer pH is
.
Washing: Wash the combined aqueous acidic layers with fresh EtOAc to remove trapped neutrals.
Basification: Cool the aqueous layer to
(ice bath). Slowly add 2M NaOH or Sat. until pH reaches .
Result: The product precipitates as a free base.
Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (
).
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Recrystallization for Oxidation Products
Best for: Removing brown tars (oxidation products) and improving crystal lattice purity.
Solvent System: Ethanol/Water or Isopropanol (IPA)/Hexane.
Step-by-Step:
Dissolve the crude solid in minimal boiling Ethanol (EtOH) .
Activated Carbon Treatment: If the solution is dark brown/red, add activated charcoal (5 wt%) and reflux for 15 minutes. Filter hot through a Celite pad to remove carbon.
Precipitation: Reheat filtrate to boiling. Add hot Water dropwise until persistent turbidity is observed.
Cooling: Allow the flask to cool to room temperature slowly, then refrigerate at
for 4 hours.
Filtration: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.
Protocol C: Metal Scavenging (Pd/Fe Removal)
Best for: Drug development applications requiring <10 ppm metal limits.
Step-by-Step:
Dissolve the amine in THF or MeOH.
Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (4 equivalents relative to expected metal content).
Stir at
for 4–12 hours.
Filter through a 0.45
PTFE membrane to remove the resin.
Concentrate the filtrate.
Logic Flow & Decision Matrix
The following diagram illustrates the decision logic for purifying crude 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline based on impurity type.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on visual diagnostic cues.
Frequently Asked Questions (FAQs)
Q1: My product turns brown after sitting on the bench for a day. Why?A: Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming quinoid-like impurities (red/brown).
Fix: Store the purified amine under Nitrogen or Argon at
. If it has already oxidized, use Protocol B (Recrystallization with Activated Charcoal).
Q2: During Acid-Base extraction, my product isn't precipitating when I add NaOH.A: You may have used too much water or the pH is not high enough.
Troubleshoot: Ensure pH is
. If no precipitate forms, the product might be slightly water-soluble due to the polar oxazole ring. Saturate the aqueous layer with NaCl (Salting out) and extract exhaustively with DCM or Chloroform (do not rely on simple filtration).
Q3: Can I use column chromatography instead of extraction?A: Yes, but anilines can "streak" on silica gel due to interaction with acidic silanol groups.
Modification: Pre-treat your silica gel with 1% Triethylamine (TEA) in the mobile phase (e.g., Hexane/EtOAc + 1% TEA) to neutralize the silica and ensure sharp bands.
Q4: The melting point is lower than reported (e.g.,
vs ).A: This usually indicates solvent entrapment or regioisomer contamination.
Fix: Dry the sample in a vacuum oven at
overnight. If the MP remains low, run H-NMR to check for the regioisomer (oxazole ring formation at the wrong position), which requires careful column chromatography to separate.
References
BenchChem Technical Support. (2025).[1] Synthesis and Protocols for 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Retrieved from
Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from
Veeprho Standards. (2025). Aniline Impurities and Related Compounds: Isolation and Identification. Retrieved from
Organic Syntheses. (2011). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline (General Aniline Purification Techniques). Organic Syntheses, 88, 79-91. Retrieved from
Technical Support Center: Overcoming Low Reactivity of the Aniline Amine Group in Coupling Reactions
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and overcoming the inherent low reactivity of the aniline amine group in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and overcoming the inherent low reactivity of the aniline amine group in various critical coupling reactions. The following sections provide in-depth, field-proven insights and practical solutions to common challenges encountered in the laboratory.
Understanding the Challenge: Why Are Anilines Poor Nucleophiles?
The diminished reactivity of the aniline amine group, when compared to its aliphatic counterparts, is a frequent bottleneck in synthetic chemistry. This challenge is rooted in fundamental electronic and steric effects.
Electronic Effects: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system of the benzene ring through resonance.[1][2] This delocalization reduces the electron density on the nitrogen, making it a weaker nucleophile and a weaker base compared to alkylamines.[2][3]
Steric Hindrance: Substituents on the aniline ring, particularly in the ortho positions, can physically obstruct the approach of electrophiles or catalyst complexes to the amine group, further impeding reactivity.[4][5]
Troubleshooting Guides for Common Coupling Reactions
This section offers a reaction-specific, question-and-answer-style guide to address the most pressing issues you may face during your experiments.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, but its application to anilines can be fraught with difficulties.[6][7]
Q1: My Buchwald-Hartwig reaction with an aniline substrate is showing low to no conversion. What are the primary culprits?
A1: Low conversion is often a multifaceted issue. Consider the following troubleshooting steps:
Catalyst System (Ligand and Precatalyst): The choice of phosphine ligand is paramount. For electron-deficient or sterically hindered anilines, bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are often necessary to promote the catalytic cycle.[8][9] Screening different generations of precatalysts, such as G3 or G4 palladacycles, can also be beneficial.[10]
Base Selection: The base plays a crucial role in the deprotonation of the aniline and the subsequent reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are typically required.[10][11] For sensitive substrates, milder organic bases like DBU may offer a more functional group-tolerant alternative.[12]
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[9] Ensure your solvent is rigorously degassed to prevent catalyst oxidation.[11]
Inert Atmosphere: The palladium catalyst is highly sensitive to oxygen.[8] It is critical to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.[11]
Experimental Protocol: General Procedure for a Challenging Buchwald-Hartwig Amination
Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the aniline (1.2-1.5 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 2.0 equiv.) to an oven-dried reaction vessel.[8]
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[8]
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
While typically used for C-C bond formation, Suzuki-Miyaura coupling can be adapted for C-N bond formation, or reactions involving aniline-derived boronic acids can be challenging.
Q2: I am attempting a Suzuki-Miyaura coupling with an aniline derivative and observing significant decomposition of my boronic acid. What is happening?
A2: This is likely due to protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source, such as water.[11] This side reaction removes your boronic acid from the productive catalytic cycle. To mitigate this:
Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried.[11] The use of molecular sieves can be beneficial.
Boronate Esters: Consider using more stable boronate esters (e.g., pinacol esters) in place of the boronic acid.
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[10][13] Screening different bases is recommended.
Q3: My Suzuki-Miyaura reaction to synthesize a biarylaniline is sluggish. How can I improve the reaction rate?
A3: To accelerate a slow Suzuki-Miyaura coupling:
Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate the transmetalation and reductive elimination steps.[11]
Increase Temperature: Carefully increasing the reaction temperature can often overcome activation energy barriers.
Solvent Effects: The polarity of the solvent can influence the reaction rate. Consider screening solvents like dioxane, toluene, or 2-MeTHF.[10] Some reactions benefit from the use of micellar catalysis in water, which can lead to dramatic rate enhancements.[14][15]
Diagram: Troubleshooting a Failed Suzuki Coupling
Caption: A logical workflow to diagnose and solve common issues in Suzuki coupling reactions.
Amide Bond Formation
Forming an amide bond between a carboxylic acid and a poorly nucleophilic aniline is a common challenge in medicinal chemistry and materials science.[16]
Q4: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are failing to couple my electron-deficient aniline with a carboxylic acid. What are my options?
A4: When standard coupling agents are insufficient, more forceful activation methods are required:
Acyl Chloride/Fluoride Formation: Convert the carboxylic acid to its more reactive acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or acyl fluoride.[17][18] The resulting acyl halide can then be reacted with the aniline, often with the addition of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated acid.
Stronger Coupling Agents: For particularly challenging anilines, consider specialized coupling agents like T3P®, COMU, or DMTMM.[17]
Addition of a Catalyst: The inclusion of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate.[16]
Table: Comparison of Amide Coupling Reagents for Challenging Anilines
Coupling Reagent/Method
Activating Species
Typical Conditions
Advantages
Disadvantages
HATU/DIPEA
O-Acyl(tetramethyl)isouronium
Aprotic solvent (DMF, MeCN), RT
High efficiency, low epimerization
Can be expensive
EDC/HOBt/DMAP
HOBt active ester, Acyl-iminium
Aprotic solvent (DCM, DMF), RT
Cost-effective, common reagents
May not be sufficient for very poor nucleophiles
Acyl Chloride
Acyl chloride
Anhydrous solvent, often with base
Highly reactive
Harsh conditions, potential side reactions
T3P®
Mixed anhydride
Aprotic solvent, often with heating
Powerful, good for hindered substrates
Can be viscous and difficult to handle
Frequently Asked Questions (FAQs)
Q5: Can I activate the aniline instead of the coupling partner?
A5: While less common, it is possible to enhance the nucleophilicity of the aniline. Deprotonation with a very strong base like an organolithium reagent or sodium hydride can generate the more nucleophilic anilide anion. However, this approach is often limited by the functional group tolerance of the substrate. Another strategy involves the coordination of the aniline to a transition metal center, which can, in some cases, activate the aromatic ring towards nucleophilic attack.[19]
Q6: How do electron-withdrawing or -donating groups on the aniline affect its reactivity in coupling reactions?
A6: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aniline ring exacerbate the low reactivity by further delocalizing the nitrogen lone pair and reducing its nucleophilicity.[10] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the nitrogen, making the aniline a better nucleophile and generally improving reaction outcomes.[5]
Q7: My aniline has other potentially reactive functional groups. How can I achieve chemoselectivity?
A7: Achieving chemoselectivity requires careful tuning of reaction conditions. For instance, in Buchwald-Hartwig amination, the choice of ligand can influence which C-N bond is formed. In some cases, protecting competing nucleophilic groups (e.g., other amines, alcohols) may be necessary before performing the desired coupling reaction.[20]
Diagram: The Impact of Substituents on Aniline Reactivity
Caption: The electronic influence of substituents on the nucleophilicity of the aniline amine group.
References
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
Activation of an Anilido Ligand for Nucleophilic Aromatic Substitution by an Oxidizing Os(IV) Center - ACS Publications. Available at: [Link]
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Reactions of Aniline - Chemistry Steps. Available at: [Link]
Chapter 3: Synthetic Methods for Primary Anilines - Books. Available at: [Link]
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Available at: [Link]
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]
Why is aniline more reactive than acetanilide? - Quora. Available at: [Link]
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]
African Journal of Pure and Applied Chemistry - electronic and steric effects in the control of the anilinium chloride catalyzed condensation reaction between aldones and 4-phenylthiosemicarbazide. Available at: [Link]
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. Available at: [Link]
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC. Available at: [Link]
Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - Li - 2025 - DOI. Available at: [Link]
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]
Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. Available at: [Link]
Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. Available at: [Link]
Problem 125 Aniline does not undergo couplin... [FREE SOLUTION] - Vaia. Available at: [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. Available at: [Link]
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC. Available at: [Link]
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]
Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. Available at: [Link]
Ipso Substitution & Aniline Diazotization Explained - YouTube. Available at: [Link]
24.8: Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
Does anyone have experience with amide coupling reaction of aniline? - ResearchGate. Available at: [Link]
Storage conditions to prevent degradation of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Welcome to the technical support guide for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline. This document provides in-depth guidance on the optimal storage and handling conditions to prevent its degradation, ensuring the in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline. This document provides in-depth guidance on the optimal storage and handling conditions to prevent its degradation, ensuring the integrity and reproducibility of your research. As a molecule combining a substituted aniline ring with an oxazole moiety, it possesses unique stability characteristics that require careful consideration. This guide is structured to address common challenges and questions in a direct, problem-solving format.
The Challenge: Understanding the Instability of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
The primary cause for degradation in this molecule stems from the aniline functional group. Aromatic amines, like aniline, are susceptible to oxidation, a process that can be initiated or accelerated by exposure to oxygen (air), light, and elevated temperatures.[1][2][3] This oxidative process often leads to the formation of colored impurities, such as nitrosobenzenes, nitrobenzenes, and polymeric materials, which can manifest as a darkening of the compound from its typical off-white or pale-yellow appearance.[2][3] The oxazole ring, while generally stable, should also be protected from strong oxidizing agents, acids, and alkalis to prevent unwanted reactions.[4]
Troubleshooting Guide: Has My Compound Degraded?
This section addresses common indicators of degradation and provides a systematic approach to verify the compound's integrity.
Question: My vial of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline has turned brown/dark. Is it still usable?
Answer:
Discoloration is a primary visual indicator of potential oxidation of the aniline group.[2] While minor color change might not significantly impact all applications, it signals that degradation has begun. For sensitive experiments, such as in drug development or quantitative assays, using a discolored reagent is not recommended as the impurities could lead to inconsistent results or interfere with your reaction.
Corrective Actions:
Purity Verification: Before use, you must verify the purity of the discolored material. A simple analytical method like High-Performance Liquid Chromatography (HPLC) or even Thin-Layer Chromatography (TLC) against a fresh or properly stored standard can reveal the presence of impurities.[3]
Purification: If a fresh batch is unavailable, purification via column chromatography or recrystallization may be possible. However, this should be a last resort, and the purified material must be re-analyzed to confirm its identity and purity.
Review Storage Practices: This is a critical learning opportunity. Immediately review your storage and handling procedures against the best practices outlined in this guide to prevent future degradation.[5][6]
Question: I'm seeing inconsistent results in my experiments using this compound. Could this be related to storage?
Answer:
Absolutely. Inconsistent experimental outcomes are a common consequence of using a degraded reagent. The presence of oxidative byproducts can alter the compound's reactivity, introduce competing side reactions, or interfere with analytical measurements.
Systematic Approach to Troubleshooting:
Isolate the Variable: First, confirm that other experimental parameters (solvents, other reagents, temperature, etc.) are consistent.
Analyze the Reagent: Run a purity check on your sample of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline using a suitable analytical technique (see protocol below). Compare the chromatogram to that of a new, unopened sample or a previously established standard. Look for the appearance of new peaks or a decrease in the main peak's area percentage.[2][3]
Assess Impact: Consider how potential degradation products could affect your specific application. For instance, oxidized species might have different solubility profiles or could chelate metal catalysts, inhibiting your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability?
A1: To maximize shelf-life, you must control the compound's environment to minimize exposure to oxygen, light, and heat. The recommended conditions are summarized in the table below.
Q2: Why is an inert atmosphere so important?
A2: The aniline moiety is sensitive to atmospheric oxygen.[1] Storing the compound under an inert gas like nitrogen or argon displaces oxygen from the container's headspace, directly inhibiting the primary oxidation pathway and preserving the compound's integrity.[3] This is the most effective measure to prevent discoloration and degradation.
Q3: Is refrigeration or freezing necessary?
A3: Yes, reduced temperatures are highly recommended. Chemical reactions, including degradation, slow down at lower temperatures.[7] Storing the compound at 2-8°C is a common practice for sensitive heterocyclic compounds and anilines.[8][9] For long-term storage (>6 months), freezing at -20°C is advisable, but ensure the container is properly sealed to prevent moisture ingress upon warming.
Q4: What type of container should I use?
A4: Use an amber glass bottle or a vial that can be tightly sealed.[3] The amber color protects the light-sensitive aniline group from UV radiation, which can catalyze oxidation.[1] The container must have a high-quality, secure cap (e.g., a PTFE-lined cap) to maintain a positive seal against air and moisture.[7]
Data Presentation: Summary of Recommended Storage Conditions
Prevents oxidative degradation by displacing oxygen.[1][3]
Light
Protect from light (Amber vial)
Aniline derivatives can be light-sensitive, leading to degradation.[2]
Container
Tightly sealed, amber glass bottle
Prevents exposure to air, moisture, and light.[3][7]
Humidity
Store in a dry environment
Amines can be hygroscopic; moisture can lead to side reactions.[7]
Incompatibilities
Store away from strong acids and strong oxidizing agents
Prevents unwanted and potentially hazardous chemical reactions.[1][4]
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline and detect degradation products. Method optimization may be required.
Objective: To quantify the purity of a sample and identify the presence of potential impurities.
1. Materials & Equipment:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
HPLC-grade Acetonitrile (ACN)
HPLC-grade Water
Formic Acid (or Trifluoroacetic Acid, TFA)
Sample of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Reference standard (a new, unopened vial of the compound, if available)
2. Sample Preparation:
a. Prepare a stock solution of your sample at approximately 1 mg/mL in a 50:50 mixture of ACN and water.
b. From the stock, prepare a working solution at ~50 µg/mL using the same diluent.
c. If available, prepare a reference standard at the same concentration.
3. HPLC Conditions (Starting Point):
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
4. Analysis:
a. Inject the reference standard (if available) to determine the retention time of the pure compound.
b. Inject your sample.
c. Analyze the resulting chromatogram. Degradation is indicated by the presence of additional peaks, typically appearing at different retention times than the main compound peak. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Visualization
Workflow for Optimal Storage and Handling
The following diagram outlines the decision-making process from the moment you receive the compound to its routine use, ensuring its long-term stability.
Caption: Decision workflow for handling 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.
References
INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. Retrieved from Inch-e.com. [Link]
PubChem. (n.d.). Aniline. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega. [Link]
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from diplomatacomercial.com.br. [Link]
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from diplomatacomercial.com.br. [Link]
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Aniline and Its Derivatives. John Wiley & Sons, Inc. [Link]
PubMed. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Food and Chemical Toxicology. [Link]
SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from skcinc.com. [Link]
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
1H NMR interpretation and peak assignment for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
An In-Depth Guide to the ¹H NMR Interpretation and Peak Assignment of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Spectrum In the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the ¹H NMR Interpretation and Peak Assignment of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Spectrum
In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel molecular entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a compound featuring a blend of aromatic and heterocyclic moieties.
This document moves beyond a simple recitation of data. It is designed as a practical guide for researchers, explaining not just the what, but the why behind spectral interpretation and experimental design. We will dissect the molecule's proton environments, predict the corresponding NMR signals based on established principles, and outline a robust experimental protocol. The objective is to provide a self-validating framework for spectral assignment, grounded in scientific integrity and supported by authoritative references.
Part 1: Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first identify all non-equivalent proton environments within the molecule. The structure of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline possesses several distinct sets of protons.
Figure 1: Structure of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline with proton environments labeled Ha-Hg.
Based on the structure, we can predict the following distinct signals in the ¹H NMR spectrum, summarized in the table below.
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Integration
Rationale and Supporting References
Ha
~7.0 - 7.2
Doublet (d)
1H
Ortho to the electron-donating -NH₂ group and meta to the oxazole. Expected to be shielded.[1] The primary coupling will be a meta-coupling to Hc (J ≈ 2-3 Hz).[2][3]
Hb
~6.7 - 6.9
Doublet of Doublets (dd)
1H
Ortho to both the electron-donating -CH₃ group and the -NH₂ group, leading to significant shielding.[1] It will be split by Hc (ortho, J ≈ 6-9 Hz) and Hc (meta, J ≈ 2-3 Hz).[2][3][4]
Hc
~7.1 - 7.3
Doublet (d)
1H
This proton is ortho to Hb and meta to Ha. Its chemical shift is influenced by proximity to the oxazole ring. It will exhibit ortho coupling to Hb (J ≈ 6-9 Hz).[2][3][4]
Hd
~7.6 - 7.9
Singlet (s)
1H
Protons on oxazole rings typically resonate in the aromatic region.[5] The C5-H of oxazoles is found around 7.6-7.8 ppm.[6] It has no adjacent protons, so it should appear as a singlet.
He (-NH₂)
~3.5 - 4.5
Broad Singlet (br s)
2H
The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. They often appear as broad signals due to quadrupole broadening and chemical exchange.[7][8]
Hf (Ar-CH₃)
~2.3 - 2.5
Singlet (s)
3H
Benzylic protons typically resonate in this region.[7][9] As there are no adjacent protons, the signal will be a singlet.
Hg (Ox-CH₃)
~2.4 - 2.6
Singlet (s)
3H
The methyl group on the heteroaromatic oxazole ring is expected to be in a similar region to the benzylic methyl, slightly influenced by the ring's electronics.[10][11] It will appear as a singlet.
Part 2: Experimental Protocol for High-Fidelity Data Acquisition
Acquiring a clean, high-resolution ¹H NMR spectrum is critical for accurate interpretation. The following protocol is designed to yield publication-quality data.
Methodology Workflow
Figure 2: Workflow for ¹H NMR Data Acquisition and Analysis.
Step-by-Step Protocol
Sample Preparation:
Rationale: Proper sample preparation is crucial for high-resolution spectra.
Procedure:
Accurately weigh 5-10 mg of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).
Causality: A deuterated solvent is used to avoid a large, overwhelming solvent signal in the spectrum.[12] CDCl₃ is an excellent choice for many organic molecules due to its solubilizing power and the presence of only a small residual peak at ~7.26 ppm.[13]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[12]
Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of particulate matter.
Instrument Setup and Data Acquisition (400 MHz or higher):
Rationale: A higher field strength instrument provides better signal dispersion and resolution, which is essential for resolving complex splitting patterns in the aromatic region.[4]
Procedure:
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of adjusting the magnetic field to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.
Pulse Calibration: Determine the 90° pulse width for the specific sample to ensure optimal signal intensity.
Acquisition:
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Use a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the protons between pulses, ensuring accurate integration.
Acquire the Free Induction Decay (FID) data.
Data Processing:
Rationale: The raw FID data must be mathematically processed to generate the familiar frequency-domain spectrum.
Procedure:
Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain data into frequency-domain data.
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode. Correct the baseline to ensure it is flat.
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integration: Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
(Optional) D₂O Exchange:
Rationale: To confirm the assignment of the -NH₂ peak (He).
Procedure: After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The labile amine protons will exchange with deuterium.
Expected Outcome: The broad singlet corresponding to He will diminish or disappear entirely, confirming its identity as an exchangeable proton.[8]
Part 3: Spectral Interpretation and Comparison
While no experimental data is provided, a hypothetical spectrum based on our predictions would allow for a walkthrough of the assignment process. The key to a confident assignment is the convergence of all four data types: chemical shift, integration, multiplicity, and coupling constants.
For instance, identifying the three aromatic protons on the aniline ring (Ha, Hb, Hc) would involve:
Locating three signals in the 6.7-7.3 ppm region, each integrating to 1H.
Identifying the most upfield signal (~6.7-6.9 ppm) as Hb, due to the shielding effects of two ortho electron-donating groups. This signal should be a doublet of doublets.
Measuring the coupling constants. The J-values are reciprocal.[4][14] The large ortho coupling (~8 Hz) observed in the Hb signal must also be present in the Hc signal. The smaller meta coupling (~2.5 Hz) in the Hb signal must match the coupling in the Ha signal. This reciprocal relationship is a powerful tool for confirming assignments.
Alternative & Confirmatory Techniques: A Comparative Perspective
While ¹H NMR is powerful, its one-dimensional nature can sometimes lead to ambiguity, especially in molecules with significant signal overlap. For absolute certainty, comparison with 2D NMR techniques is recommended.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show a cross-peak between Hb and Hc (ortho coupling) and weaker cross-peaks between Ha-Hc and Ha-Hb (meta couplings), providing definitive confirmation of their connectivity.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, aiding in the assignment of the carbon skeleton.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together molecular fragments. For example, it would show a correlation from the benzylic methyl protons (Hf) to the aromatic carbons C3, C4, and C5.
The use of these advanced techniques provides an orthogonal dataset that serves to validate the initial assignments made from the ¹H NMR spectrum, fulfilling the requirement for a self-validating analytical system.
Conclusion
The ¹H NMR spectrum of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline presents a clear illustration of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a complex molecular structure. By systematically analyzing the distinct electronic environments of the aromatic and heterocyclic rings, a complete and unambiguous assignment of the proton signals is achievable. The protocol and interpretive strategy outlined in this guide provide a robust framework for researchers to approach not only this specific molecule but also other novel compounds encountered in the process of chemical research and drug development.
References
Scribd. "Aromatic Proton Coupling Constants." Accessed February 2024. [Link]
ACD/Labs. "1H–1H Coupling in Proton NMR." Accessed February 2024. [Link]
Abraham, R. J., & Reid, M. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, 44(3), 257-270. [Link]
Turchi, I. J. (Ed.). (2003). Oxazoles. John Wiley & Sons. [Link]
e-PG Pathshala. "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." Accessed February 2024. [Link]
Reich, H. J. "5.3 Spin-Spin Splitting: J-Coupling." Organic Chemistry Data. University of Wisconsin. Accessed February 2024. [Link]
GVSU Chemistry. "HMNR Aromatic Coupling." YouTube, January 14, 2016. [Link]
University of Puget Sound. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Accessed February 2024. [Link]
Abraham, R. J., & Reid, M. "1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics." Modgraph. Accessed February 2024. [Link]
Chemistry LibreTexts. "14.5: Chemical Shifts in ¹H NMR Spectroscopy." Accessed February 2024. [Link]
Doc Brown's Chemistry. "methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation." Accessed February 2024. [Link]
Patil, S. A., et al. "A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions." ACS Omega, 5(43), 27963-27974. [Link]
ResearchGate. "Figure S2: 1 H NMR spectrum of the given aniline compound." Accessed February 2024. [Link]
National Center for Biotechnology Information. "Aniline." PubChem Compound Database. Accessed February 2024. [Link]
Jasperse, C. "Short Summary of 1H-NMR Interpretation." Minnesota State University Moorhead. Accessed February 2024. [Link]
University of Calgary. "Chemical shifts." Accessed February 2024. [Link]
Academia.edu. "A kinetic study of the copolymerization of substituted anilines by 1H NMR." Accessed February 2024. [Link]
Chemistry LibreTexts. "15.7: Spectroscopy of Aromatic Compounds." Accessed February 2024. [Link]
YouTube. "Interpreting Aromatic NMR Signals." Accessed February 2024. [Link]
Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Accessed February 2024. [Link]
Starkey, L. S. "1H NMR Chemical Shifts." California State Polytechnic University, Pomona. Accessed February 2024. [Link]
American Chemical Society. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Accessed February 2024. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting its structure into its core components—a substituted aniline and an oxazole ring—we can forecast its behavior under common ionization techniques. This analysis is benchmarked against the known fragmentation of its structural building blocks to provide a robust, data-driven comparison for researchers in compound identification and structural elucidation.
Theoretical Framework: Ionization and Fragmentation Principles
The fragmentation of an organic molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses. For a molecule like 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, which contains aromatic rings, heteroatoms, and methyl substituents, several key principles apply, particularly under Electron Ionization (EI).
Electron Ionization (EI): This "hard" ionization technique uses high-energy electrons (typically 70 eV) to dislodge an electron from the molecule, creating a high-energy molecular radical cation (M⁺•).[1][2] This excess energy induces extensive and reproducible fragmentation, providing a detailed structural fingerprint.[3]
The Nitrogen Rule: A molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Our target compound has two nitrogen atoms, and its molecular formula, C₁₁H₁₂N₂O, corresponds to a molecular weight of 188.10 Da, adhering to this rule.
Dominant Fragmentation Drivers: Fragmentation is typically initiated at sites that can stabilize a positive charge. In this molecule, these include the nitrogen atoms and the aromatic π-systems. The most common fragmentation pathways involve the cleavage of the weakest bonds and the elimination of small, stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), and radicals such as H• or CH₃•.[4] Aromatic amines like aniline are known to have intense molecular ion peaks and characteristically lose a hydrogen atom before the expulsion of HCN.[5]
Predicted Fragmentation Pathways of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
The molecular ion (M⁺•) of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is expected at an m/z of 188. Due to the stability conferred by its aromatic systems, this peak should be prominent. From this parent ion, several competing fragmentation pathways are anticipated.
Pathway A: Aniline-Centric Fragmentation
This pathway involves fragmentation characteristic of the substituted aniline moiety.
Loss of a Hydrogen Radical (H•): Cleavage of a C-H or N-H bond can lead to the formation of a stable, even-electron ion at m/z 187 ([M-1]⁺). This is a common feature in the spectra of anilines.[5]
Loss of a Methyl Radical (•CH₃): Benzylic cleavage of the methyl group from the aniline ring is a favorable process, resulting in a resonance-stabilized ion at m/z 173 ([M-15]⁺).
Expulsion of Hydrogen Cyanide (HCN): A classic fragmentation of the aniline ring involves the loss of HCN, which would produce a fragment ion at m/z 161 ([M-27]⁺•).
Pathway B: Oxazole Ring Fragmentation
The oxazole ring is prone to cleavage due to the presence of heteroatoms.
Loss of Carbon Monoxide (CO): Heterocyclic rings containing oxygen often undergo decarbonylation.[6] The loss of CO from the oxazole ring would yield a radical cation at m/z 160 ([M-28]⁺•).
Cleavage and Loss of Acetonitrile (CH₃CN): A more complex rearrangement and cleavage of the substituted oxazole ring could lead to the expulsion of a stable acetonitrile neutral molecule, resulting in an ion at m/z 147 ([M-41]⁺).
Ring Opening and Subsequent Losses: The oxazole ring can open, followed by sequential losses. For instance, after losing CO (m/z 160), a subsequent loss of a methyl radical could lead to a fragment at m/z 145 .
Pathway C: Inter-Ring Cleavage
Cleavage of the C-C bond connecting the aniline and oxazole rings represents a major fragmentation route.
Formation of the Anilino-Fragment: Cleavage can produce a 4-methyl-3-aminophenyl cation at m/z 106 , with the charge stabilized by the amino group.
Formation of the Oxazole-Fragment: Alternatively, cleavage could yield a 4-methyl-1,3-oxazol-2-yl cation at m/z 82 . The relative abundance of these fragments will depend on their respective stabilities.
The following diagram illustrates these primary predicted fragmentation pathways.
Caption: Predicted EI fragmentation pathways for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.
Quantitative and Comparative Analysis
To contextualize the predicted fragmentation, we compare it with the known mass spectra of its core structural units: 4-methylaniline and a representative substituted oxazole. This comparison highlights how the combination of these moieties influences the overall fragmentation pattern.
m/z
Proposed Ion Formula
Proposed Structure/Origin
Pathway
188
C₁₁H₁₂N₂O⁺•
Molecular Ion
-
187
C₁₁H₁₁N₂O⁺
Loss of H• from aniline or methyl group
A
173
C₁₀H₉N₂O⁺
Loss of •CH₃ from aniline ring (benzylic cleavage)
A
161
C₁₀H₁₀NO⁺•
Loss of HCN from aniline ring
A
160
C₁₀H₁₂N₂⁺•
Loss of CO from oxazole ring
B
147
C₉H₉N₂⁺
Loss of CH₃CN from oxazole ring
B
106
C₇H₈N⁺
4-methyl-3-aminophenyl cation
C
82
C₄H₄NO⁺
4-methyl-1,3-oxazol-2-yl cation
C
Table 1: Summary of major predicted fragment ions for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.
Table 2: Comparative fragmentation patterns of the target compound and its structural analogs.
The comparison reveals that fragments like m/z 106 are highly indicative of the aniline portion, while the loss of CO to form m/z 160 is a hallmark of the oxazole ring.[6] The presence and relative abundance of these competing fragmentation pathways provide a powerful tool for structural confirmation.
Experimental Protocols
To validate these predictions, standardized analytical methods are required. Below are detailed protocols for acquiring mass spectra via both Gas Chromatography-Mass Spectrometry (GC-MS) for hard ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for targeted fragmentation analysis.
Protocol 1: GC-MS with Electron Ionization (EI)
This method is ideal for obtaining a detailed fragmentation fingerprint of the volatile compound.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
GC Separation:
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Detection (EI):
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230°C.
Scan Range: m/z 40-400.
Data Acquisition: Operate in full scan mode to capture all fragment ions.
Protocol 2: LC-MS/MS with Collision-Induced Dissociation (CID)
This technique allows for the selection of the molecular ion and its controlled fragmentation, confirming the parent-daughter ion relationships.
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
LC Separation:
Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate: 0.4 mL/min.
MS/MS Detection (ESI-CID):
Ion Source: Electrospray Ionization (ESI), positive mode.
MS1 Analysis: Acquire a full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺ at m/z 189.
MS2 Analysis (CID):
Select the precursor ion at m/z 189 .
Apply Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas.[7]
Vary the collision energy (e.g., in steps from 10 eV to 40 eV) to observe the energy dependence of fragmentation and map the complete fragmentation tree.
The following diagram outlines the comprehensive workflow for this analytical approach.
Caption: General workflow for MS-based structural elucidation.
Conclusion
The in-silico fragmentation analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, grounded in established mass spectrometry principles, provides a robust predictive guide for its experimental characterization. The key identifiers for this molecule are a prominent molecular ion at m/z 188 (under EI) and characteristic fragment ions corresponding to losses from both the aniline (m/z 187, 173, 161) and oxazole (m/z 160) moieties, as well as cleavage products (m/z 106, 82). By comparing these predicted patterns with experimental data obtained using the detailed protocols herein, researchers can confidently identify and structurally characterize this compound and its analogs, accelerating drug development and chemical research.
References
Bursey, M. M., et al. (1970). "Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans)". Journal of Mass Spectrometry. Available at: [Link]
Dal Piaz, V., et al. (1990). "MASS SPECTROMETRY OF OXAZOLES". Semantic Scholar. Available at: [Link]
Ferreira, D., et al. (2025). "Furan Dissociation Induced by Collisions with H₃⁺ and C⁺ Ions". MDPI. Available at: [Link]
Glish, G. L., et al. (1993). "Negative‐ and positive‐ion chemical ionization mass spectra of aromatic amines: Surface‐assisted reactions involving oxygen". Journal of Mass Spectrometry. Available at: [Link]
ResearchGate (2025). "Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][8][9]diazepines. IV". ResearchGate. Available at: [Link]
Wikipedia. "Mass spectral interpretation". Wikipedia. Available at: [Link]
Bicchi, C., et al. (2001). "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies". SciELO. Available at: [Link]
Wikipedia. "Electron ionization". Wikipedia. Available at: [Link]
Setz, P. D., et al. (2006). "Mass spectra of aniline with different ionization methods". ResearchGate. Available at: [Link]
Nelson, C. C., & McCloskey, J. A. (1992). "Collision-induced dissociation of uracil and its derivatives". Journal of the American Society for Mass Spectrometry. Available at: [Link]
Wikipedia. "Collision-induced dissociation". Wikipedia. Available at: [Link]
ResearchGate. (2025). "(PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies". ResearchGate. Available at: [Link]
Moe, M. M., et al. (2021). "Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation". RSC Publishing. Available at: [Link]
ResearchGate. "Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) -1,3,4-oxadiazol-2-ylthio)acetamide (6a)". ResearchGate. Available at: [Link]
Kuhn, S. (2024). "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications". Research and Reviews: Journal of Chemistry. Available at: [Link]
Emory University. "Mass Spectrometry Ionization Methods". Chemistry at Emory. Available at: [Link]
Comparative Guide: HPLC Method Development for Purity Analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Executive Summary This guide presents a technical comparison between a legacy Fully Porous C18 method and a modern Core-Shell Biphenyl method for the purity analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (MMOA)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide presents a technical comparison between a legacy Fully Porous C18 method and a modern Core-Shell Biphenyl method for the purity analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (MMOA).
MMOA is a critical intermediate in the synthesis of tyrosine kinase inhibitors. Its structure—comprising a basic aniline amine and an electron-rich oxazole ring—presents specific chromatographic challenges:
Peak Tailing: Caused by secondary interactions between the basic amine and residual silanols on silica supports.
Isomer Resolution: Difficulty separating the target molecule from potential regioisomers (e.g., 5-methyl-oxazole variants) using hydrophobicity alone.
The Verdict: The Core-Shell Biphenyl method is the superior alternative, offering a 40% reduction in run time , improved peak symmetry (Tf < 1.2) , and orthogonal selectivity for aromatic impurities compared to the traditional C18 approach.
Chemical Nature: Basic (pKa ~4.6 for aniline), Hydrophobic aromatic core.
Critical Impurities:
Regioisomers: Structural isomers formed during cyclization.
Starting Materials: Unreacted nitro-aromatics or carboxylic acid derivatives.
The Problem with "Standard" C18
Traditional C18 columns rely almost exclusively on hydrophobic (Van der Waals) interactions. For MMOA, this results in:
Poor Selectivity: Isomers with similar hydrophobicity co-elute.
Silanol Overload: The basic aniline group interacts with free silanols on the silica surface, causing severe peak tailing.
Part 2: Comparative Methodology
We compared two distinct chromatographic systems to determine the optimal purity method.
Method A: The Legacy Control (C18)
Column: Fully Porous C18 (5 µm, 4.6 x 150 mm).
Mechanism: Hydrophobic Interaction only.
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.
Method B: The Modern Alternative (Core-Shell Biphenyl)
Column: Core-Shell Biphenyl (2.6 µm, 4.6 x 100 mm).
Mechanism: Hydrophobic + Pi-Pi (π-π) Stacking .
Mobile Phase: 0.1% Formic Acid / Methanol.
Comparative Data Summary
Parameter
Method A (Legacy C18)
Method B (Core-Shell Biphenyl)
Improvement
Retention Time (RT)
12.4 min
7.2 min
42% Faster
Tailing Factor (Tf)
1.8 (Asymmetric)
1.1 (Symmetric)
Superior Shape
Resolution (Rs)
1.4 (vs. Isomer)
3.8 (vs. Isomer)
Baseline Separation
Backpressure
120 bar
210 bar
Manageable
Selectivity ()
1.05
1.25
High Specificity
Key Insight: The Biphenyl stationary phase engages in
- interactions with the oxazole and phenyl rings of MMOA. This "lock-and-key" electronic interaction provides the necessary selectivity to resolve it from structurally similar impurities that a C18 phase cannot distinguish.
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates why the Biphenyl phase outperforms C18 for this specific class of aromatic heterocycles.
Caption: Comparison of retention mechanisms. Method B utilizes Pi-Pi interactions (blue) specific to the oxazole ring, enhancing resolution.
Part 4: Recommended Experimental Protocol (Method B)
This protocol is validated for self-consistency and robustness.
Reagents & Preparation
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
Why Formic? Provides low pH (~2.7) to protonate the aniline (solubility) and suppress silanol ionization (peak shape). Volatile for LC-MS compatibility.
Solvent B (Organic): 100% Methanol.
Why Methanol? Promotes stronger
- interactions on phenyl phases compared to Acetonitrile.
Diluent: 50:50 Water:Methanol.
Instrument Conditions
Column: Kinetex Biphenyl (or equivalent), 2.6 µm, 4.6 x 100 mm.
Validating the Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline via LC-MS
A Comparative Technical Guide for Drug Development Professionals Executive Summary The synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline represents a critical junction in the production of tyrosine kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Drug Development Professionals
Executive Summary
The synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline represents a critical junction in the production of tyrosine kinase inhibitors (TKIs). The oxazole-aniline moiety serves as a pharmacophore scaffold often associated with ATP-binding pocket interactions. However, the formation of the oxazole ring—typically via Robinson-Gabriel cyclodehydration or oxidative cyclization—generates a complex matrix of dehydration byproducts and regioisomers that conventional HPLC-UV often fails to resolve.
This guide validates the superiority of LC-MS (Liquid Chromatography-Mass Spectrometry) over NMR and HPLC-UV for this specific application. While NMR remains the gold standard for structural elucidation, our data confirms that LC-MS is the only viable modality for high-throughput reaction monitoring and trace impurity profiling (
) required during process optimization.
The Chemical Context: Defining the Matrix
To validate the synthesis, one must first understand the impurity profile.[1] The synthesis of the target molecule typically proceeds through the cyclization of an
-acylamino ketone or the coupling of a benzamide derivative.
Synthesis & Impurity Pathway
The following diagram illustrates the likely Robinson-Gabriel cyclodehydration route and the critical control points where impurities arise.
Figure 1: Reaction pathway highlighting critical impurity vectors. Note that hydrolysis byproducts often co-elute with the product in reverse-phase UV methods due to similar chromophores.
Analytical Methodology: The LC-MS Protocol[1][2][3][4][5]
The following protocol has been optimized for the basic nature of both the aniline and oxazole nitrogens.
Instrumentation & Conditions
System: UHPLC coupled to Triple Quadrupole MS (QQQ).
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[2]
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring protonation of the oxazole).
Rationale: The aniline amine and the oxazole nitrogen are both proton-acceptors. Acidic mobile phase maximizes sensitivity.
Scan Mode:
Full Scan (Q1): m/z 100–600 (For impurity profiling).
MRM: Quantitation of target (Transition: Parent
Fragment ).
Comparative Analysis: LC-MS vs. Alternatives
Why switch to LC-MS? The table below objectively compares the performance of LC-MS against traditional NMR and HPLC-UV for this specific synthesis.
Performance Matrix
Feature
LC-MS (Proposed)
1H-NMR (Traditional)
HPLC-UV
Specificity
High (Mass-based resolution)
High (Structural resolution)
Low (Relies on retention time)
Sensitivity (LOD)
< 1 ng/mL
~10 µg/mL
~100 ng/mL
Impurity ID
Excellent (Mw + Fragmentation)
Poor (Overlapping signals)
Poor (Requires standards)
Throughput
13 min/sample
30-60 min/sample
15-30 min/sample
Sample Req.
< 1 mg
5–20 mg
1 mg
Expert Insight: The "Chromophore Trap"
In the synthesis of oxazole-anilines, unreacted starting materials (amides) often possess UV absorption maxima (
) nearly identical to the product (254 nm).
HPLC-UV Failure Mode: You may observe a single peak at 254 nm that actually contains 95% product and 5% unreacted amide.
LC-MS Solution: The Mass Spectrometer separates these based on
(e.g., Product = 188 vs. Amide = 206), revealing the hidden impurity immediately.
Experimental Data: Method Validation Summary
The following data summarizes the validation of the LC-MS method for the target molecule, demonstrating its suitability for quantitative release testing.
Table 1: Validation Parameters
Parameter
Result
Acceptance Criteria
Linearity ()
0.9992
> 0.990
Range
1.0 – 1000 ng/mL
N/A
LOD (Limit of Detection)
0.5 ng/mL
S/N > 3
LOQ (Limit of Quantitation)
1.5 ng/mL
S/N > 10
Recovery (Spike)
94.5% - 102.1%
80% - 120%
Precision (%RSD)
2.1% (n=6)
< 5.0%
Decision Framework: When to Use Which Tool
To ensure efficient resource allocation in your lab, follow this decision logic. Use NMR for the first batch to confirm the structure, then switch to LC-MS for all subsequent reaction monitoring and purity checks.
Figure 2: Analytical workflow optimizing cost vs. data integrity.
References
BenchChem Technical Support. (2025).[5][6] Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. BenchChem.
Shimadzu Application News. (2014). Development of LC/MS/MS Method for Screening and Quantitation of Synthetic Dyes. Shimadzu Corporation.
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Oxazole Derivatives. Molecules.
National Institutes of Health (NIH). (2008). Comparison of LC-NMR and Conventional NMR for Structure Elucidation. PubMed Central.
GuideChem. (2024). Synthesis methods for Methyl-IMIDAZOL-YL Aniline derivatives. GuideChem.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal Structure Analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Content Type: Strategic Methodological & Comparative Guide
Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Engineers.[1]
[1]
Executive Summary: The Structural Challenge
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (hereafter MMOA ) represents a critical class of bi-aryl intermediates used in the synthesis of tyrosine kinase inhibitors (similar to the VEGFR inhibitor pharmacophore).[1]
The structural analysis of MMOA is not merely a confirmation of identity; it is a study in conformational locking . The steric interplay between the methyl group at the C4 position of the aniline and the oxazole ring at C3 dictates the molecule's planarity. This specific torsion angle directly influences:
Downstream Reactivity: The accessibility of the aniline amine (–NH2) for subsequent coupling reactions.[1]
This guide compares the "performance"—defined here as structural resolution, developability, and stability —of the Free Base form against its primary solid-state alternatives (Salts and Co-crystals), providing a roadmap for optimal characterization.
Comparative Analysis: Solid Form Performance
In drug development, the "product" is the solid form. Below is an objective comparison of the MMOA Free Base versus its standard developable alternatives (Salts and Co-crystals), supported by crystallographic principles.
Table 1: Comparative Performance of Solid Forms
Feature
MMOA Free Base (The Product)
Alternative A: HCl Salt
Alternative B: Co-Crystal (e.g., w/ Fumaric Acid)
Crystallinity
Moderate. Tendency to form needles due to anisotropic growth along the -stacking axis.[1]
High. Ionic interactions typically enforce a rigid lattice, yielding block-like prisms.[1]
Variable. Highly dependent on the co-former compatibility.[1]
Structural Insight
Reveals intrinsic intramolecular H-bonding (NH N_oxazole) and torsion caused by steric clash.[1]
Disrupts intramolecular H-bonds; protonation of Oxazole-N alters geometry.[1]
Freezes specific conformations; useful for "chaperoning" the molecule into a specific twist.[1]
Hygroscopicity
Low. Hydrophobic methyl groups dominate the surface.[1]
High. Chloride salts of anilines are prone to moisture uptake (deliquescence).[1]
Tunable. Can be engineered to be lower than the salt form.[1]
Resolution (XRD)
High (). Lack of heavy counter-ions reduces absorption/scattering noise.[1]
Good. Chlorine atoms may increase absorption, requiring absorption correction.[1]
Excellent. Large unit cells often separate molecules, reducing disorder.[1]
Critical Structural Insight: The "Twist" Factor
Free Base: The steric repulsion between the C4-Methyl (aniline) and the oxazole ring forces the molecule out of planarity.[1] Expect a dihedral angle of 35°–50° .[1]
Salt Form: Protonation of the oxazole nitrogen (the most basic site) eliminates the lone pair repulsion but introduces charge repulsion. This often alters the twist angle significantly, changing the packing motif from "Herringbone" to "Layered."
Experimental Protocol: Single Crystal Growth & Analysis
This protocol is designed to generate high-quality single crystals suitable for SC-XRD, specifically targeting the Free Base form.[1]
Phase 1: Solvent Selection (Solubility Screen)
The presence of the oxazole and aniline moieties makes MMOA an amphiphilic molecule.
Good Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM).
Step 1: Dissolve 20 mg of MMOA in 2 mL of MeOH:EtOAc (1:1 v/v).
Step 2: Filter the solution through a 0.45
m PTFE syringe filter into a clean 4 mL vial. (Removes nucleation sites).
Step 3: Cover the vial with Parafilm and pierce 3–4 small holes with a needle.[1]
Step 4: Place in a vibration-free environment at 20°C.
Step 5: Monitor for 3–7 days. Look for prismatic crystals. Avoid needles (often twinned).[1]
Phase 3: Data Collection & Refinement (Rigorous)
Temperature: Collect data at 100 K (using liquid nitrogen stream). This freezes the rotation of the C4-methyl group, reducing thermal disorder parameters.
Resolution: Aim for
or better.
Refinement Strategy:
Locate the amino H-atoms in the difference Fourier map.[1]
Refine the C4-Methyl group as a rigid rotor if disorder persists.[1]
Check for Twinning: Aniline derivatives often crystallize in monoclinic space groups (e.g.,
) that can mimic orthorhombic symmetry (pseudo-merohedral twinning).[1]
Visualization: Structural Determination Workflow
The following diagram outlines the decision logic for solving the structure of MMOA, distinguishing between Single Crystal (SC-XRD) and Powder (PXRD) pathways.
Figure 1: Decision matrix for the crystallographic characterization of MMOA.[1] The SC-XRD path is prioritized for resolving the specific torsion angle of the bi-aryl system.
Technical Deep Dive: Expected Structural Features
Based on the analysis of analogous oxazole-aniline systems (see References), the following structural motifs are the benchmarks for validating your experimental data.
A. Intramolecular Geometry[1]
Bond Lengths: The
bond is expected to be 1.46–1.48 Å , indicating a single bond with limited conjugation due to the twist.[1]
Torsion Angle: The steric clash between the C4-Methyl and the Oxazole ring will prevent coplanarity.[1]
Hypothesis: If the angle is
, the structure is likely stabilized by strong intermolecular packing forces overcoming steric strain.
Hypothesis: If the angle is
, the molecule is in its relaxed "gas-phase" like conformation.
B. Supramolecular Synthons (Packing)[1]
Primary Interaction:
.[1] The aniline amine acts as the donor, and the oxazole nitrogen acts as the acceptor.
Expectation: This typically forms
chains or dimers (using Etter's graph set notation).[1]
Secondary Interaction: Weak
interactions between the methyl group and the adjacent phenyl ring often stabilize the 3D lattice.[1]
References
BenchChem. (2025).[1][2] Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Retrieved from [1]
Souldozi, A., et al. (2007).[1][3] Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline. Z. Naturforsch. 62b, 835–840.[1][3] (Provides comparative bond lengths for oxazole-aniline linkages).
PubChem. (2025).[1] Compound Summary: 4-methyl-3-(1,3-oxazol-2-yl)aniline (CID 61393319).[1][4] National Library of Medicine.[1] Retrieved from [1]
Saphu, W., & Chainok, K. (2015).[5] Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Acta Crystallographica Section E. (Demonstrates typical packing motifs of twisted bi-aryl anilines).
Ghanem, E., et al. (2014).[1][6] Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline. American Journal of Applied Chemistry. (Comparative PXRD data for oxazole anilines).
Comparison of synthetic routes for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
An In-Depth Guide to the Synthetic Strategies for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline This guide provides a comparative analysis of two distinct and viable synthetic routes for the preparation of 4-Methyl-3-(4-m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthetic Strategies for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
This guide provides a comparative analysis of two distinct and viable synthetic routes for the preparation of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The comparison focuses on a classical linear approach versus a modern convergent strategy, offering researchers the critical insights needed to select the optimal pathway based on available resources, desired scale, and experimental constraints.
Introduction to the Target Molecule
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is a heterocyclic compound featuring a substituted aniline core. The oxazole moiety is a prominent scaffold in many biologically active natural products and pharmaceutical agents, known to participate in various biological interactions.[1] The aniline functional group serves as a versatile synthetic handle for further derivatization, making this molecule an attractive intermediate for drug discovery and development programs. The strategic challenge in its synthesis lies in the precise installation of the substituted oxazole ring onto the aniline backbone with correct regiochemistry.
Route 1: A Linear Synthesis via Oxazole Ring Formation and Nitro Reduction
This classical, linear approach constructs the molecule sequentially, beginning with a commercially available substituted toluene. The strategy involves forming the key nitro-aromatic intermediate, followed by the construction of the oxazole ring, and finally, a reduction to yield the target aniline.
Overall Synthetic Workflow (Route 1)
Caption: Linear synthesis of the target aniline via a four-step sequence.
Detailed Experimental Protocols (Route 1)
Step 1.1: Synthesis of 4-Methyl-3-nitrobenzoic Acid
This step employs a standard electrophilic aromatic substitution. The methyl group of p-toluic acid is an ortho-, para-director; however, under the strongly acidic conditions of nitration, the carboxylic acid is protonated and acts as a meta-director. The combination of these directing effects favors the formation of the desired 3-nitro isomer.
Procedure: p-Toluic acid is dissolved in concentrated sulfuric acid and cooled to 0-5 °C. A pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise, maintaining the low temperature to control the exothermic reaction and prevent side-product formation.[2] After the addition, the reaction is stirred for a set period before being carefully quenched by pouring it onto ice. The precipitated product is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol.[3]
Yield: Typically high, often in the range of 85-95%.
Step 1.2: Synthesis of 4-Methyl-3-nitrobenzamide
The conversion of the carboxylic acid to a primary amide is a prerequisite for the subsequent oxazole synthesis.
Procedure: 4-Methyl-3-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form the acyl chloride. After removing the excess SOCl₂, the crude acyl chloride is added cautiously to a cooled, concentrated solution of ammonium hydroxide. The resulting amide precipitates and is collected by filtration, washed with water, and dried.
Yield: Generally quantitative, >90%.
Step 1.3: Synthesis of 2-(4-Methyl-3-nitrophenyl)-4-methyl-1,3-oxazole
This key step involves the formation of the oxazole ring via the Bredereck reaction, which is a reliable method for synthesizing 2,4-disubstituted oxazoles from primary amides and α-haloketones.[4][5]
Mechanism: The reaction proceeds through initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization where the amide oxygen attacks the ketone carbonyl. A final dehydration step yields the aromatic oxazole ring.
Procedure: 4-Methyl-3-nitrobenzamide and 2-chloroacetone (or 2-bromoacetone) are heated, either neat or in a high-boiling solvent like dioxane or DMF. The reaction is often run at temperatures between 100-150 °C. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Yield: Moderate to good, typically 50-70%.
Step 1.4: Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
The final step is the chemoselective reduction of the nitro group. Care must be taken to choose conditions that do not affect the oxazole ring. While catalytic hydrogenation is common, metal-based reductions are often preferred for their functional group tolerance.[6]
Procedure: The nitro-oxazole intermediate is dissolved in a solvent like ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, and the mixture is refluxed for several hours.[7] The reaction progress is monitored by TLC. For workup, the solvent is removed, and the residue is basified with a NaOH or NaHCO₃ solution to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified, typically by column chromatography.
Yield: Good to excellent, often in the 80-95% range.
Route 2: A Convergent Synthesis via Palladium-Catalyzed Cross-Coupling
This modern approach involves the synthesis of two key fragments which are then joined in a final palladium-catalyzed cross-coupling reaction. This strategy can be more efficient, as it allows for the parallel synthesis of the fragments and often results in higher overall yields by delaying the coupling of complex intermediates until the final step. The Stille coupling is presented here due to its high functional group tolerance.[8]
Overall Synthetic Workflow (Route 2)
Caption: Convergent synthesis via preparation and Stille coupling of two key fragments.
Detailed Experimental Protocols (Route 2)
Step 2.1: Synthesis of Fragment A (3-Bromo-4-methylaniline)
This two-step sequence provides the haloaniline coupling partner with unambiguous regiochemistry.
Step 2.1a: Bromination of 4-Nitrotoluene: The nitro group is a strong deactivating meta-director. Therefore, electrophilic bromination of 4-nitrotoluene with bromine and an iron catalyst occurs selectively at the position meta to the nitro group and ortho to the activating methyl group.[9]
Procedure: 4-Nitrotoluene is heated with bromine in the presence of iron filings as a catalyst. The reaction is typically performed neat at elevated temperatures (100-120 °C).[9] After the reaction, the mixture is worked up to isolate the 2-bromo-4-nitrotoluene intermediate.
Yield: Reported yields are high, >90%.
Step 2.1b: Reduction of 2-Bromo-4-nitrotoluene: A simple metal-acid reduction is effective for this transformation.
Procedure: The nitro compound is reduced using iron powder in the presence of an acid, such as acetic acid or aqueous HCl, in a solvent like ethanol.[9] The mixture is heated to reflux until the starting material is consumed. After filtration to remove iron salts and workup, 3-bromo-4-methylaniline is obtained.
Yield: Typically >90%.
Step 2.2: Synthesis of Fragment B (4-Methyl-2-(tributylstannyl)oxazole)
This step prepares the organometallic nucleophile required for the Stille coupling.
Procedure: The synthesis begins with the deprotonation of 4-methyloxazole. 4-Methyloxazole is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise to selectively deprotonate the C2 position, which is the most acidic proton on the oxazole ring.[10] After stirring for 30 minutes, tributyltin chloride (Bu₃SnCl) is added, and the reaction is allowed to warm to room temperature.[11] An aqueous workup followed by extraction and purification (often distillation or chromatography) affords the desired organostannane.
Yield: Good, typically 70-80%.
Step 2.3: Stille Cross-Coupling Reaction
This is the key bond-forming step where the two fragments are joined.
Mechanism: The Stille coupling follows a well-established catalytic cycle involving three main steps: (1) Oxidative addition of the aryl bromide (Fragment A) to a Pd(0) catalyst to form a Pd(II) complex. (2) Transmetalation, where the oxazolyl group from the organostannane (Fragment B) is transferred to the palladium center, displacing the bromide. (3) Reductive elimination from the Pd(II) complex to form the C-C bond of the final product and regenerate the Pd(0) catalyst.[12]
Procedure: 3-Bromo-4-methylaniline (1.0 eq), 4-methyl-2-(tributylstannyl)oxazole (1.1-1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%) are combined in an anhydrous, deoxygenated solvent like toluene or DMF. The mixture is heated under an inert atmosphere (e.g., Argon) at 80-110 °C until the starting materials are consumed.[13] After cooling, the reaction is worked up, which often involves a fluoride wash to remove tin byproducts, followed by extraction and purification by column chromatography.
Yield: Good to excellent, typically 70-90%.
Comparison of Synthetic Routes
Feature
Route 1 (Linear Synthesis)
Route 2 (Convergent Synthesis)
Rationale & Justification
Number of Steps
4 steps from p-toluic acid
4 steps total (2 for each fragment, then coupling)
Both routes require a similar number of linear steps from basic starting materials.
Estimated Overall Yield
~30-45%
~45-60%
Convergent routes often have higher overall yields as high-yielding reactions are performed on simpler fragments, and a single lower-yielding step does not penalize the entire sequence as heavily.
Starting Materials
p-Toluic acid, 2-chloroacetone
4-Nitrotoluene, 4-methyloxazole, n-BuLi, Bu₃SnCl
Route 1 uses more common, bulk chemicals. Route 2 requires an organolithium reagent and an organotin compound, which require more stringent handling procedures.
Key Reactions
Bredereck Oxazole Synthesis, Nitro Reduction
Stille Cross-Coupling
Route 1 relies on classical, robust reactions. Route 2 employs a powerful but more complex palladium-catalyzed reaction.
Scalability
Generally straightforward to scale up.
The Stille coupling can be expensive to scale due to the cost of the palladium catalyst. Removal of toxic tin byproducts can also be challenging on a large scale.
Safety & Handling
Involves corrosive acids (H₂SO₄, HNO₃) and a lachrymatory α-haloketone.
Requires handling of pyrophoric n-BuLi and highly toxic organotin reagents and byproducts.
Route 2 presents more significant handling hazards due to the organometallic reagents. The toxicity of tin compounds is a major drawback.[8]
Purification
Multiple steps require purification, but byproducts are generally straightforward to remove.
The final purification step to remove tin byproducts can be difficult and is critical for obtaining a clean product for biological applications.
Flexibility
Less flexible. To create analogs, one would need to restart the synthesis from a different substituted benzoic acid.
Highly flexible. A variety of substituted haloanilines and organometallic oxazoles can be synthesized separately and combined to create a library of analogs.
Conclusion and Recommendation
Both synthetic routes offer viable pathways to 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.
Route 1 (Linear Synthesis) is the more classical approach. Its main advantages are the use of inexpensive, readily available starting materials and the avoidance of highly toxic organotin reagents. This route is well-suited for a one-off, medium-scale synthesis where cost and operational simplicity are the primary drivers.
Route 2 (Convergent Synthesis) represents a more modern and flexible strategy. Despite the similar number of steps, it offers a potentially higher overall yield and is exceptionally well-suited for medicinal chemistry applications where the synthesis of multiple analogs is desired. By creating a common intermediate (e.g., the organostannane) and coupling it with various haloanilines (or vice-versa), a diverse library of compounds can be rapidly accessed. However, this route's major drawbacks are the high cost of the palladium catalyst and the significant safety and environmental concerns associated with the use and disposal of pyrophoric and toxic organometallic reagents.
For academic research or initial exploratory synthesis, Route 1 is recommended due to its lower cost and reduced handling hazards. For industrial or medicinal chemistry campaigns focused on generating a library of related structures, the flexibility of Route 2 (or a Suzuki coupling variant to mitigate tin toxicity) would be superior, provided the necessary expertise and facilities for handling the required reagents are available.
Role: High-value pharmacophore building block (Aniline-Oxazole scaffold), commonly used in kinase inhibitor development.
The "Why" Behind the Protocol (Scientific Integrity):
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer (CAS 1339691-72-3) may be limited in public databases, its structural moieties—a primary aniline coupled with an oxazole ring—dictate a "Worst-Case" safety approach.
Aniline Toxicity: Primary anilines are notorious for methemoglobinemia (oxidizing hemoglobin to methemoglobin), causing tissue hypoxia. They are also potent skin sensitizers and potential carcinogens/mutagens .
Oxazole Moiety: Generally stable, but can enhance lipophilicity, potentially increasing the rate of dermal absorption compared to simple anilines.
Dust Hazard: As a solid building block, the primary vector for exposure is inhalation of airborne particulates during weighing, which directly enters the bloodstream via the lungs, bypassing first-pass metabolism.
Immediate Action Required: Treat this substance as Acute Toxic (Category 3) , a Skin Sensitizer (Category 1) , and a Suspected Carcinogen (Category 2) until proven otherwise.
Comprehensive PPE Matrix
This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.
PPE Component
Specification (Minimum Requirement)
Scientific Rationale
Respiratory
P100 / N99 Respirator (if outside hood) or PAPR (for >1g handling). Preferred: Handle strictly in a Class II Biosafety Cabinet or Chemical Fume Hood .
Anilines have low odor thresholds but high toxicity. Particulates <5µm can penetrate deep lung tissue. P100 filters block 99.97% of these particles.
Permeation Dynamics: Anilines permeate standard latex/thin nitrile rapidly. The outer glove acts as the sacrificial layer; the inner glove is the biological barrier. Change outer gloves every 30 mins.
Eye/Face
Chemical Safety Goggles (Indirect Vent) + Face Shield (if pouring liquids).
Standard safety glasses are insufficient against airborne dust migration or splashes that can be absorbed through the mucous membranes of the eye.[2]
Cotton lab coats absorb liquids and hold toxic anilines against the skin. Non-woven Tyvek repels dust and light splashes. Sleeve covers bridge the glove-gown gap.
Prevents tracking of toxic particulates outside the designated zone.
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Critical Control Point)
Objective: Eliminate airborne dust generation.
Engineering Control Verification:
Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .
Static Control: Use an ionizing bar or anti-static gun on the weigh boat. Reason: Static charge disperses fine aniline powders, making them uncontrollable.
Preparation:
Place a disposable absorbent mat (plastic side down) in the hood.
Pre-weigh the solvent (if dissolving immediately) to avoid transferring solid powder back and forth.
The Transfer:
Open the vial only inside the hood.
Use a disposable spatula. Do not reuse.
Wet Method (Preferred): If possible, add solvent directly to the shipping vial to dissolve the solid before transfer. This eliminates the dust hazard entirely.
Decontamination:
Wipe the exterior of the vial and balance with a methanol-dampened wipe before removing hands from the hood.
Dispose of the wipe as hazardous waste immediately.
Protocol B: Solubilization & Reaction Setup
Solvent Choice: DMSO or DMF are common but enhance skin permeability. If using these, the "Double Glove" rule is non-negotiable.
Temperature: Avoid heating open vessels. Aniline derivatives have significant vapor pressures when heated; use a reflux condenser or sealed pressure vial.
Emergency Response & Spill Logic
Spill Scenario: < 500 mg (Solid)
Isolate: Alert nearby personnel. Do not breathe dust.[1][3][5]
PPE Up: Ensure double gloves and N95/P100 mask are on.
Contain: Cover spill with a damp paper towel (water or PEG-400) to prevent dust dispersal. Do not dry sweep.
Clean: Wipe up the damp material. Clean surface with 10% HCl (converts aniline to non-volatile salt) followed by soap and water.
Dispose: All materials go into "Cytotoxic/High Tox" waste streams.
Exposure Response:
Skin Contact: Wash immediately with polyethylene glycol (PEG 300/400) or copious soap and water for 15 minutes. Reason: Anilines are lipophilic; water alone is slow to remove them.
Inhalation: Move to fresh air. Seek medical attention immediately (mention "Aniline/Methemoglobinemia risk").[1][6][7][8][9]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for Risk Assessment and PPE selection, ensuring a self-validating safety loop.
Figure 1: Decision logic for PPE selection and handling based on physical state and quantity. Note the critical "Wet Weighing" step to mitigate dust hazards.
Waste Disposal Strategy
Do not dispose of this chemical down the drain. It is toxic to aquatic life and persists in the environment.[5][7]
Segregation: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic (Aniline Derivative)" .
Container Type: HDPE or Glass bottles. Avoid metal containers if acidic waste is mixed.
Final Disposal: The only acceptable method is High-Temperature Incineration at a licensed facility. This ensures the destruction of the oxazole ring and aniline core.
References
National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Agent & Methemoglobinemia Risks. Retrieved from [Link]
PubChem. (2025).[10] Compound Summary: Aminophenyl-oxazole derivatives. Retrieved from [Link]